molecular formula C180H291N55O48S2 B10822583 PTH-(1-34) (rat)

PTH-(1-34) (rat)

Cat. No.: B10822583
M. Wt: 4058 g/mol
InChI Key: QSJWQIQDNBBZSH-NEAXTQLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of PTH-(1-34) Research in Rat Models

The investigation into the skeletal effects of PTH-(1-34) using rat models began decades ago. Early studies in the 1980s, such as those by Hock et al. (1988) ualberta.canih.gov, utilized ovariectomized (OVX) and orchidectomized (ORCHX) rats to demonstrate that PTH-(1-34) could increase bone mass. Crucially, these studies revealed that this anabolic effect was independent of gonadal hormones, highlighting PTH's direct influence on bone cells ualberta.canih.gov.

A significant advancement in understanding PTH's action came from studies in rats that differentiated between the outcomes of continuous versus intermittent administration. Research established that while continuous exposure to PTH could lead to catabolic effects, intermittent administration was key to eliciting anabolic responses, promoting bone formation without a proportional increase in bone resorption—a phenomenon often referred to as the "anabolic window" nih.govnih.govplos.orgresearchgate.net. The development of OVX rat models became a cornerstone for investigating osteoporosis, a condition characterized by bone loss, and these models were extensively used to evaluate the efficacy of PTH-(1-34) in restoring bone mass and improving bone quality ualberta.canih.govelifesciences.orgtandfonline.comresearchgate.netualberta.caresearchgate.net. Furthermore, research in the late 1990s and early 2000s began to explore PTH-(1-34)'s potential in enhancing fracture healing and improving the integration of orthopedic implants, utilizing various rat fracture and implantation models nih.govnih.govelifesciences.orgnih.govcapes.gov.brd-nb.infoactaorthop.org.

Significance of PTH-(1-34) (rat) in Preclinical Investigations of Bone Biology

Preclinical studies in rats have been indispensable in establishing the multifaceted significance of PTH-(1-34) in bone biology. Its primary contribution lies in its potent anabolic effects on bone tissue.

Stimulation of Bone Formation and Mass: PTH-(1-34) consistently demonstrates an ability to increase bone formation, leading to enhanced bone mineral density (BMD), increased bone volume, and improved bone architecture. Studies in OVX rats, a model mimicking postmenopausal osteoporosis, have repeatedly shown that PTH-(1-34) treatment can counteract bone loss, increase trabecular bone volume fraction (BV/TV), cortical bone volume fraction (Ct.BV/TV), and cortical thickness (Ct.Th) ualberta.canih.govelifesciences.orgresearchgate.netualberta.caresearchgate.netelifesciences.org. It activates osteoblasts and can stimulate quiescent bone lining cells, contributing to net bone gain nih.govresearchgate.net.

Enhancement of Fracture Healing and Tissue Regeneration: The role of PTH-(1-34) in skeletal repair has also been extensively investigated in rat models. Research indicates that PTH-(1-34) significantly promotes fracture healing by increasing callus formation, improving the mechanical strength of the healing bone, and enhancing union rates, particularly in challenging scenarios like refractory fractures nih.govnih.govelifesciences.orgnih.govcapes.gov.brd-nb.info. Its ability to stimulate new bone formation in bone chambers and around implants further highlights its potential in regenerative medicine and improving osseointegration nih.govnih.govelifesciences.orgactaorthop.org.

Mechanistic Insights into Bone Remodeling: Rat models have been crucial for understanding the cellular and molecular mechanisms by which PTH-(1-34) exerts its effects. Studies have elucidated its impact on osteoblast proliferation, differentiation, and matrix synthesis, as well as its complex interactions with osteoclasts nih.govnih.govplos.orgelifesciences.orgfrontiersin.org. The intermittent administration pattern has been shown to preferentially stimulate bone formation, leading to increased osteoblast surface and mineral apposition rates, thereby shifting the balance towards bone anabolism nih.govnih.govresearchgate.netresearchgate.net.

Data from Preclinical Studies: The profound effects of PTH-(1-34) on bone formation are vividly illustrated in studies using bone chambers. In a study examining regenerating bone in rats, the cancellous bone density within titanium bone chambers was dramatically influenced by PTH-(1-34) treatment compared to controls.

Time PointControl Group Cancellous Density (%)PTH-(1-34) Treated Group Cancellous Density (%)
2 weeks2448
4 weeks1160
6 weeks1173

*Data adapted from Skripitz et al. (2000) actaorthop.org.

These findings demonstrate a substantial increase in the formation of dense bone trabeculae within the chambers of PTH-(1-34) treated animals over time, suggesting a potent osteogenic stimulus actaorthop.org. Such quantitative data from rat models has been fundamental in validating the anabolic potential of PTH-(1-34) and informing its clinical applications.

Compound Names:

Parathyroid Hormone (PTH)

PTH-(1-34) (rat)

Properties

Molecular Formula

C180H291N55O48S2

Molecular Weight

4058 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C180H291N55O48S2/c1-23-96(18)145(235-160(264)115(50-55-140(246)247)212-172(276)131(83-236)231-176(280)142(93(12)13)232-146(250)97(19)184)177(281)216-113(48-53-135(187)240)157(261)219-121(68-91(8)9)164(268)214-117(57-64-285-22)159(263)224-125(73-102-80-195-86-202-102)167(271)225-127(75-136(188)241)169(273)217-118(65-88(2)3)148(252)200-82-138(243)205-106(41-29-32-58-181)149(253)223-124(72-101-79-194-85-201-101)166(270)220-119(66-89(4)5)161(265)204-98(20)147(251)230-132(84-237)173(277)234-143(94(14)15)174(278)215-114(49-54-139(244)245)154(258)208-109(44-35-61-197-179(190)191)152(256)213-116(56-63-284-21)158(262)210-111(46-51-133(185)238)155(259)222-123(71-100-78-199-105-40-28-27-39-104(100)105)165(269)221-122(69-92(10)11)162(266)209-110(45-36-62-198-180(192)193)151(255)206-107(42-30-33-59-182)150(254)207-108(43-31-34-60-183)153(257)218-120(67-90(6)7)163(267)211-112(47-52-134(186)239)156(260)227-129(77-141(248)249)171(275)233-144(95(16)17)175(279)228-126(74-103-81-196-87-203-103)168(272)226-128(76-137(189)242)170(274)229-130(178(282)283)70-99-37-25-24-26-38-99/h24-28,37-40,78-81,85-98,106-132,142-145,199,236-237H,23,29-36,41-77,82-84,181-184H2,1-22H3,(H2,185,238)(H2,186,239)(H2,187,240)(H2,188,241)(H2,189,242)(H,194,201)(H,195,202)(H,196,203)(H,200,252)(H,204,265)(H,205,243)(H,206,255)(H,207,254)(H,208,258)(H,209,266)(H,210,262)(H,211,267)(H,212,276)(H,213,256)(H,214,268)(H,215,278)(H,216,281)(H,217,273)(H,218,257)(H,219,261)(H,220,270)(H,221,269)(H,222,259)(H,223,253)(H,224,263)(H,225,271)(H,226,272)(H,227,260)(H,228,279)(H,229,274)(H,230,251)(H,231,280)(H,232,250)(H,233,275)(H,234,277)(H,235,264)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,190,191,197)(H4,192,193,198)/t96-,97-,98-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-/m0/s1

InChI Key

QSJWQIQDNBBZSH-NEAXTQLLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

Molecular and Cellular Receptor Interactions of Pth 1 34 Rat

Parathyroid Hormone 1 Receptor (PTH1R) Binding Kinetics in Rat Cells

The interaction of PTH-(1-34) (rat) with the Parathyroid Hormone 1 Receptor (PTH1R) has been extensively studied, revealing complex binding characteristics on rat osteosarcoma cells.

High-Affinity and Low-Affinity Binding Sites on Rat Osteosarcoma Cells

Studies employing radiolabeled rat PTH-(1-34) on rat osteosarcoma cells, such as the ROS 17/2.8 cell line, have indicated the presence of at least two distinct classes of binding sites on the cell membrane nih.govoup.comoup.com. These sites are characterized by differing affinities and capacities for the ligand. High-affinity binding sites were reported with a dissociation constant (KD) of approximately 40 picomolar (pM), representing about 20% of the total binding sites nih.govoup.comoup.com. A second class of binding sites exhibited lower affinity, with a KD of approximately 2 nanomolar (nM), accounting for the remaining 80% of binding sites nih.govoup.comoup.com. Similar observations were made using cell membranes, where KD values of 30 pM and 6 nM were reported for the high- and low-affinity sites, respectively nih.govoup.com. The physiological relevance of the higher affinity site is suggested by its KD value, which more closely approximates circulating concentrations of parathyroid hormone nih.govoup.comoup.com.

Table 1: Binding Site Characterization of Rat PTH-(1-34) on Rat Osteosarcoma Cells

Cell LineReceptor TypeBinding Site AffinityDissociation Constant (KD)Binding Capacity
ROS 17/2.8PTH1RHigh40 pMLow
ROS 17/2.8PTH1RLow2 nMHigh
ROS 17/2.8 (Membranes)PTH1RHigh30 pM-
ROS 17/2.8 (Membranes)PTH1RLow6 nM-

Influence of Amino Acid Substitutions within Rat PTH-(1-34) on Receptor Avidity

Research involving site-directed mutagenesis of the rat PTH receptor has identified specific residues critical for the high-affinity binding of PTH-(1-34). Studies focusing on the third extracellular loop of the rat PTH1R revealed that mutations at tryptophan-437 (Trp-437) and glutamine-440 (Gln-440) led to a significant reduction in PTH-(1-34) binding affinity, approximately 9- to 16-fold nih.govoup.com. These specific mutations did not substantially affect the binding affinity of the PTH-(3-34) fragment, suggesting that these receptor regions are particularly important for interactions involving the hormone's amino terminus nih.govoup.com. Further analysis indicated that residues within the amino-terminal extracellular domain of the PTH1R are major determinants of binding specificity for carboxyl-terminal fragments of PTH-(1-34), such as PTH-(7-34) nih.govphysiology.orgphysiology.org. For instance, the rat PTH1R exhibits a lower binding affinity for PTH-(7-34) compared to the human PTH1R, a difference attributed to its amino-terminal extracellular domain nih.govphysiology.orgphysiology.org.

Table 2: Impact of Rat PTH Receptor Mutations on PTH-(1-34) Binding Affinity

Receptor RegionResidueMutation TypeEffect on PTH-(1-34) Binding AffinityReference
Third Extracellular LoopTrp-437Substitution9-16 fold reduction nih.govoup.com
Third Extracellular LoopGln-440Substitution9-16 fold reduction nih.govoup.com
Amino-terminal Extracellular DomainVariousSegment SwapAltered binding affinity nih.govphysiology.orgphysiology.org

Comparative Binding Affinity of Rat PTH-(1-34) to Opossum and Rat PTH1R

Comparative studies have highlighted species-specific differences in PTH1R binding. While rat PTH-(1-34) binds to the rat PTH1R with high affinity, its interaction with the opossum PTH1R has also been investigated. The amino-terminal extracellular domain of the PTH1R has been identified as a key determinant for binding specificity, particularly for carboxyl-terminal truncated PTH analogs nih.govphysiology.orgphysiology.org. For example, the rat PTH1R shows a lower binding affinity for PTH-(7-34) compared to the opossum PTH1R, a difference attributed to variations in their amino-terminal extracellular domains nih.govphysiology.orgphysiology.org. Studies involving chimeric receptors constructed from rat and opossum PTH1R sequences confirm the importance of this domain in dictating binding specificity for certain PTH fragments nih.govphysiology.orgphysiology.org.

Parathyroid Hormone 2 Receptor (PTH2R) Interactions in Rat Systems

The interaction of PTH-(1-34) (rat) with the Parathyroid Hormone 2 Receptor (PTH2R) in rat systems reveals distinct pharmacological properties compared to its interaction with the PTH1R.

Potency and Intrinsic Activity of Rat PTH-(1-34) at the Rat PTH2R

Rat PTH-(1-34) exhibits low potency at the rat PTH2 receptor when stimulating adenylyl cyclase activity oup.comnih.govcapes.gov.br. Studies have reported EC50 values for rat PTH-(1-34) in the range of 19–140 nM for this effect oup.comnih.govcapes.gov.br. Compared to its action on the human PTH2R, PTH-based peptides, including rat PTH-(1-34), are considered partial agonists at the rat PTH2R oup.comcapes.gov.br. This suggests that while PTH-(1-34) can activate the rat PTH2R, its efficacy is limited, and other endogenous ligands may play a more significant role in PTH2R signaling in rats oup.comcapes.gov.br.

Table 3: Potency of Rat PTH-(1-34) at the Rat PTH2R

LigandReceptorCell SystemResponse MeasuredEC50 (nM)Intrinsic ActivityReference
PTH-(1-34) (rat)Rat PTH2RCOS-7 cellsAdenylyl Cyclase19–140Partial Agonist oup.comnih.govcapes.gov.br

Comparison of Rat and Human PTH2R Activation by PTH-(1-34) Peptides

A notable difference exists in the activation potency of PTH peptides, including rat PTH-(1-34), between rat and human PTH2 receptors oup.comnih.govcapes.gov.br. When expressed in COS-7 cells, both rat and human PTH2 receptors were studied for their pharmacological profiles oup.comnih.govcapes.gov.br. Strikingly, PTH-based peptides demonstrate considerably lower potency at the rat PTH2 receptor compared to the human PTH2 receptor oup.comnih.govcapes.gov.br. For instance, while human PTH2R is potently activated by human PTH-(1-34) (EC50 ≤ 1 nM), rat PTH-(1-34) exhibits significantly lower potency at the rat PTH2R oup.comnih.govcapes.gov.br. Conversely, parathyroid hormone-related peptide (PTHrP)-(1-34) shows higher potency for the rat receptor than the human receptor, indicating species-specific ligand-receptor interactions oup.com.

Table 4: Comparative Potency of PTH-(1-34) on Rat vs. Human PTH2R

LigandReceptor SpeciesReceptor TypeResponse MeasuredEC50 (nM) (Rat PTH2R)EC50 (nM) (Human PTH2R)Reference
PTH-(1-34) (rat)RatPTH2RAdenylyl Cyclase19–140Not specified oup.comnih.govcapes.gov.br
PTH-(1-34) (human)HumanPTH2RAdenylyl CyclaseNot specified≤ 1 oup.comnih.govcapes.gov.br

Intracellular Signal Transduction Pathways Mediated by Pth 1 34 Rat

Canonical Gsα-cAMP-PKA Signaling Cascade

The most well-characterized signaling pathway activated by PTH-(1-34) is the Gsα-cAMP-PKA cascade. This pathway is pivotal in mediating many of the hormone's effects in bone cells.

Activation of Adenylyl Cyclase and Cyclic AMP Production in Rat Osteoblastic Cells

Upon binding of PTH-(1-34) to the PTH1R, a conformational change in the receptor activates the associated heterotrimeric G protein, specifically the Gsα subunit. This activation leads to the dissociation of Gsα from the βγ subunits and its subsequent interaction with and stimulation of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger.

In rat osteoblastic cells, PTH-(1-34) elicits a rapid and concentration-dependent increase in intracellular cAMP accumulation. physiology.org Studies using rat osteoblast-like cells (ROS 17/2.8) have demonstrated that exposure to rat PTH-(1-34) leads to a significant rise in cAMP levels. nih.gov This response can be further amplified by the presence of phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), which prevent the degradation of cAMP. nih.gov The stimulation of cAMP production is a hallmark of PTH-(1-34) action in these cells and is a critical upstream event for the activation of protein kinase A. oup.comspandidos-publications.comnih.gov

Effect of PTH-(1-34) (rat) on cAMP Accumulation in Rat Osteoblastic Cells
Concentration of PTH-(1-34) (rat)Fold Increase in cAMP Accumulation (vs. Control)Cell TypeReference
10-8 MMaximal stimulation observedRat Osteoblastic Cells physiology.org

PKA-Dependent Phosphorylation Events and Downstream Effects

The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase, also known as protein kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of intracellular proteins on serine and threonine residues, thereby altering their activity and initiating downstream cellular responses.

In rat osteogenic sarcoma cells (UMR 106-01), treatment with 10⁻⁷ M bovine PTH-(1-34) resulted in a maximal activation of PKA, reaching 2.7-fold of the control value at 5 minutes, and this activation remained elevated for at least 15 minutes. oup.comnih.gov This PKA activation is a critical step, as it mediates many of the subsequent effects of PTH-(1-34). For instance, PKA-dependent phosphorylation can regulate the activity of transcription factors, such as the cAMP-response element binding protein (CREB), which in turn modulates the expression of PTH target genes like osteocalcin (B1147995). nih.gov The activation of the osteocalcin promoter by PTH is a rapid event and is mediated by the cAMP-PKA pathway. nih.gov Furthermore, PKA activation has been shown to be essential for the PTH-(1-34)-mediated inhibition of c-Jun N-terminal kinase (JNK) activity in rat osteoblastic cells. oup.com

PKA Activation by PTH-(1-34) in Rat Osteosarcoma Cells (UMR 106-01)
Time after Exposure to 10-7 M PTH-(1-34)Fold Increase in PKA Activity (vs. Control)Reference
5 minutes2.7 oup.comnih.gov
15 minutesRemained elevated oup.comnih.gov

Gqα-PLC-IP3/DAG-PKC Signaling Pathway

In addition to the canonical Gsα-cAMP-PKA pathway, PTH-(1-34) can also activate the Gqα-PLC-IP3/DAG-PKC signaling cascade, particularly in rat osteosarcoma cells. This pathway plays a distinct but often complementary role in mediating the hormone's effects.

Activation of Phospholipase C in Rat Osteosarcoma Cells

Binding of PTH-(1-34) to the PTH1R can also lead to the activation of the Gqα subunit. Activated Gqα stimulates the membrane-associated enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

In rat osteogenic sarcoma cells (UMR 106-01), bovine PTH-(1-34) has been shown to induce the production of IP3, with a potency of 1.6-fold over the control value. oup.comnih.gov This indicates a direct activation of PLC by the hormone in these cells. The generation of IP3 is a key event in this pathway, as it diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is another important signaling event mediated by PTH-(1-34). nih.gov

Role of Protein Kinase C in PTH-(1-34) Signaling

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes.

The activation of PKC by PTH-(1-34) in rat osteosarcoma cells is characterized by its translocation from the cytosol to the cell membrane. In UMR 106-01 cells, exposure to bovine PTH-(1-34) caused a transient translocation of PKC activity from the cytosol to the membrane, with a peak increase of 1.9-fold of control at 1 minute, which returned to basal levels after 5 minutes. oup.comnih.gov Similarly, in ROS 17/2.8 cells, PTH caused a rapid and transient decrease in cytosolic PKC activity to 57% of the control value, while membrane PKC activity increased to 156% of the control value within 1 minute. nih.gov This translocation and activation of PKC are crucial for mediating certain PTH-(1-34) effects, and studies with various PTH fragments have shown that the structural requirements for activating the PLC/PKC system are distinct from those for the cAMP/PKA system. oup.comnih.gov

Effect of PTH-(1-34) on PKC Activity in Rat Osteosarcoma Cells
Cell LineTime after ExposureChange in Cytosolic PKC Activity (% of Control)Change in Membrane PKC Activity (% of Control)Reference
ROS 17/2.81 minute57%156% nih.gov
UMR 106-011 minute-190% (1.9-fold increase) oup.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

PTH-(1-34) has also been shown to activate the mitogen-activated protein kinase (MAPK) cascade in rat osteoblastic cells. The MAPK pathway is a crucial signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The activation of MAPKs, particularly the extracellular signal-regulated kinases (ERK1/2), by PTH-(1-34) appears to be a complex process that can be influenced by both the PKA and PKC pathways.

In UMR 106-01 osteoblastic cells, low concentrations of PTH-(1-34) can lead to a PKC-dependent increase in ERK activation. oup.com However, at higher concentrations, the PKA pathway seems to play a more dominant role, and in some contexts, can even inhibit MAPK activation. oup.com Studies have shown that PTH-(1-34) can induce a rapid 5- to 10-fold increase in ERK1/2 phosphorylation in murine osteoblasts. oup.com The activation of ERK1/2 by PTH-(1-34) can be prolonged if receptor phosphorylation is disrupted, suggesting a complex regulatory mechanism. physiology.org The interplay between the PKA, PKC, and MAPK pathways highlights the intricate nature of PTH-(1-34) signaling and its ability to elicit diverse cellular responses in rat osteoblasts.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, particularly in bone. PTH-(1-34) has been shown to be a significant modulator of this pathway. researchgate.net

In a rat model of osteoarthritis, treatment with PTH-(1-34) resulted in an upregulation of the Wnt/β-catenin signaling pathway in cartilage. spandidos-publications.comnih.gov This was evidenced by increased mRNA expression and protein levels of both PTH1R and β-catenin. spandidos-publications.comspandidos-publications.com Similarly, in ovariectomized rats, a model for postmenopausal osteoporosis, PTH-(1-34) administration was found to increase the expression of Wnt3a and β-catenin in both articular cartilage and subchondral bone of the lumbar facet joints. nih.govresearchgate.net In mouse osteoblastic MC3T3-E1 cells, PTH-(1-34) treatment led to a time- and concentration-dependent increase in β-catenin protein levels. oup.com This effect is part of the mechanism by which intermittent PTH administration stimulates bone formation. nih.gov

Sclerostin and Dickkopf-1 (DKK1) are well-known secreted inhibitors of the canonical Wnt/β-catenin signaling pathway. nih.gov PTH-(1-34) exerts part of its anabolic effect on bone by suppressing the expression of these inhibitors. In a rat model of osteoarthritis, PTH-(1-34) treatment led to a decrease in the protein levels of both sclerostin and DKK1 in cartilage. spandidos-publications.comspandidos-publications.comresearchgate.net Studies in osteoblastic cells have also shown that PTH reduces Dkk1 mRNA levels. nih.gov By inhibiting these antagonists, PTH-(1-34) effectively disinhibits the Wnt pathway, allowing for the stabilization and accumulation of β-catenin, which can then promote the transcription of genes involved in bone formation. nih.gov However, one study in a rat model of diet-induced bone changes noted that PTH-(1-34) administration did not appear to affect sclerostin expression in the cortical bone of the vertebra. mdpi.com

Table 2: Modulation of Wnt/β-catenin Pathway Components by PTH-(1-34) in Rat Cartilage

MoleculeEffect of PTH-(1-34) TreatmentCell/Tissue TypeModel
β-cateninIncreased ExpressionCartilageRat Osteoarthritis Model
PTH1RIncreased ExpressionCartilageRat Osteoarthritis Model
SclerostinDecreased ExpressionCartilageRat Osteoarthritis Model
DKK1Decreased ExpressionCartilageRat Osteoarthritis Model

Findings from immunohistochemistry and RT-qPCR analysis in a rat model of osteoarthritis. spandidos-publications.comspandidos-publications.com

Cross-talk and Interplay Between Signaling Pathways

The signaling mechanisms activated by PTH-(1-34) are not isolated but involve intricate cross-talk. PTH binding to its receptor can activate dual signal transduction systems via Gαs and Gαq proteins. nih.gov The Gαs-mediated cAMP/Protein Kinase A (PKA) pathway and the Gαq-mediated Calcium/Protein Kinase C (PKC) pathway are both engaged. nih.govdoi.org

A novel mechanism of cross-talk has been identified involving the Regulator of G protein Signaling 2 (RGS2). The expression of RGS2 is induced by PTH-(1-34) exclusively through the Gαs-cAMP/PKA signaling pathway in rat osteoblast-like cells. nih.gov Once expressed, RGS2 has the potential to bind to both Gαs and Gαq subunits. This suggests that RGS2 can act as a bridge or a cross-talk regulator between the cAMP/PKA and Ca2+/PKC pathways initiated by PTH. nih.gov

Furthermore, the upregulation of β-catenin by PTH in mouse osteoblastic cells involves both the PKA and PKC pathways. oup.com The use of specific inhibitors for PKA (H-89) and PKC (staurosporine, calphostin C) demonstrated that both pathways are necessary for the PTH-stimulated increase in β-catenin levels. oup.com This indicates a convergence of these two primary PTH-activated signaling arms on the Wnt/β-catenin pathway, highlighting the complexity of the intracellular signaling network modulated by PTH-(1-34) (rat). oup.com

Molecular Mechanisms of Action in Rat Cellular Systems

Osteoblast Biology and Differentiation

The synthetic fragment of parathyroid hormone, PTH-(1-34) (rat), exerts profound effects on osteoblast biology, influencing their differentiation from mesenchymal stem cells (MSCs), their proliferative capacity and viability, the regulation of apoptosis, and the synthesis of bone matrix.

PTH-(1-34) has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into the osteogenic lineage. nih.govnih.gov In vitro studies on MSCs derived from the bone marrow and adipose tissue of rats have demonstrated that intermittent treatment with PTH-(1-34) enhances their osteogenic potential. nih.govnih.govscilit.com This effect is particularly significant in cells from ovariectomized (OVX) rats, a model for postmenopausal osteoporosis. nih.govnih.gov The addition of PTH-(1-34) to cultured MSCs from both juvenile and OVX rats led to a significant increase in parameters associated with osteogenic differentiation. nih.govnih.gov

The molecular mechanism underlying this stimulation of osteogenesis involves the activation of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway. spandidos-publications.com This pathway is initiated when PTH-(1-34) binds to its receptor, PTH receptor 1 (PTHR1), on the surface of MSCs. mdpi.com This binding activates adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. spandidos-publications.com Activated PKA then phosphorylates and activates the transcription factor cAMP-response element binding protein (CREB). spandidos-publications.com This cascade ultimately leads to the increased expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and osterix, which are crucial for driving the differentiation of MSCs into mature osteoblasts. spandidos-publications.com Furthermore, PTH-(1-34) has been observed to suppress the activity of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of adipogenic differentiation, thereby favoring the osteogenic fate of MSCs. mdpi.com

Table 1: Effect of PTH-(1-34) on Osteogenic Differentiation of Rat Mesenchymal Stem Cells

Cell Source Animal Model Key Findings Reference
Bone Marrow & Adipose Tissue Juvenile and Ovariectomized (OVX) Wistar Rats Increased parameters of osteogenic differentiation and migration to SDF-1. The most significant effect was observed in cells from OVX animals. nih.govnih.gov
Bone Marrow Not specified Intermittent PTH (1–34) treatment induced mineralization in a cAMP/PKA-dependent manner. spandidos-publications.com
Prx1Cre-labeled MSCs Mouse model (relevant to rat systems) Daily injections of PTH (1–34) inhibited adipogenic differentiation and directed the fate of BMSCs toward osteogenesis. mdpi.com

The influence of PTH-(1-34) on osteoblast proliferation and viability is a nuanced aspect of its anabolic action. While some in vitro studies have suggested that PTH-(1-34) can stimulate the replication of osteoprogenitor cells, in vivo evidence in rats suggests that a significant increase in osteoblast proliferation may not be the primary mechanism for its bone-forming effects. jci.orgphysiology.org Instead, the anabolic effects of intermittent PTH-(1-34) administration appear to be more closely linked to an increase in the number of active osteoblasts through the reactivation of quiescent bone-lining cells and the extension of the lifespan of mature osteoblasts. physiology.orgnih.gov

In studies with primary rat osteoblast cultures, early transient exposure to PTH-(1-34) was found to enhance the commitment of progenitor cells to an osteogenic fate, leading to a greater proportion of cells achieving full differentiation. physiology.org This suggests that PTH-(1-34) may influence the pool of committed osteoprogenitors rather than directly stimulating the proliferation of mature osteoblasts. The viability of osteoblasts is significantly enhanced by PTH-(1-34), primarily through its potent anti-apoptotic effects. frontiersin.org

Table 2: Research Findings on PTH-(1-34) and Osteoblast Proliferation/Viability in Rat Models

Study Focus Key Findings Reference
In vivo anabolic effect The anabolic response in rats was not accompanied by an increase in the replication of osteoblast progenitors. jci.org
Primary osteoblast cultures Early transient PTH treatment enhanced the commitment of progenitor cells to an osteogenic fate. physiology.org
In vivo lineage tracing Increased osteoblast number on the periosteal surface was observed with intermittent PTH treatment, in the context of reduced bone lining cell fraction and reactivated lining cells, without an overall increase in osteoblast proliferation. nih.gov
Periprosthetic osteolysis model PTH enhanced cell activity and prolonged the lifespan of osteoblasts. frontiersin.org

A critical mechanism through which PTH-(1-34) exerts its anabolic effect on bone is by inhibiting the apoptosis of osteoblasts. jci.org This anti-apoptotic action effectively increases the lifespan of these bone-forming cells, allowing for a longer duration of matrix synthesis and contributing to a net increase in bone mass. jci.orgfrontiersin.org In vivo studies in both mice and rats have demonstrated that intermittent administration of PTH-(1-34) leads to a reduction in the number of apoptotic osteoblasts. jci.orgismni.org This effect is sufficient to account for the observed increase in bone mass. jci.org

The anti-apoptotic signaling of PTH-(1-34) in rat osteoblastic cells is primarily mediated through the cAMP/PKA pathway. oup.comnih.gov Treatment of rat osteoblastic cells with PTH-(1-34) leads to the inhibition of c-Jun N-terminal kinase (JNK) activity, a kinase involved in apoptotic pathways. oup.com This inhibition is dependent on PKA activation. oup.com Furthermore, PTH-(1-34) has been shown to suppress osteoblast apoptosis induced by various stimuli, including serum withdrawal, nutrient deprivation, and treatment with pro-apoptotic agents like dexamethasone (B1670325) and etoposide. nih.govresearchgate.net This protective effect is associated with an augmentation of DNA repair mechanisms. nih.gov

Table 3: Summary of Studies on PTH-(1-34) and Osteoblast Apoptosis in Rat Systems

Cell Type/Model Pro-Apoptotic Stimulus Effect of PTH-(1-34) Signaling Pathway Implicated Reference
Rat Osteoblastic Cells Not specified (basal JNK activity) Inhibition of JNK activity PKA-dependent oup.com
UMR Osteoblast-like Cells Serum withdrawal and nutrient deprivation Potent inhibition of apoptosis cAMP/PKA nih.gov
MC3T3-E1 and UMR-106 Cells Dexamethasone, Etoposide Anti-apoptotic action PTH-Smad3 axis researchgate.net
Young Male Rats (in vivo) N/A Transient increase in apoptosis of distal femoral osteoblasts and osteocytes at 7 days, which dissipated by 28 days. Not specified ismni.org

PTH-(1-34) directly stimulates the synthesis and deposition of mineralized bone matrix by differentiated osteoblasts. nih.gov In vivo studies in thyroparathyroidectomized rats have shown that both intact bovine PTH-(1-84) and human PTH-(1-34) cause a dose-dependent increase in the bone apposition rate. nih.gov This effect is independent of the hormone's resorptive actions. nih.gov Intermittent administration of PTH-(1-34) leads to an increase in the bone formation surface without a concomitant increase in the resorption surface, resulting in a net gain of trabecular bone volume. nih.gov

The enhanced bone matrix synthesis is a consequence of the increased number and prolonged lifespan of active osteoblasts, as well as potentially a direct stimulation of their synthetic activity. nih.govclinexprheumatol.org In a rat model of regenerating bone within a titanium chamber, intermittent PTH-(1-34) treatment resulted in a dense network of bone trabeculae, significantly increasing the cancellous bone density over time compared to controls. actaorthop.org This demonstrates a potent effect of PTH-(1-34) on new bone formation and matrix deposition. actaorthop.org

Osteocyte Function and Signaling

Osteocytes, the most abundant cells in bone, are key regulators of bone remodeling and are important targets of PTH-(1-34) action. PTH signaling in osteocytes plays a crucial role in both the anabolic and catabolic responses of the skeleton to the hormone. jst.go.jp Activation of the PTH/PTH-related peptide type 1 receptor (PTH1R) in osteocytes is involved in regulating bone resorption through the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). jst.go.jp

PTH-(1-34) also influences osteocyte survival. While intermittent PTH-(1-34) administration has been shown to reduce vertebral apoptotic osteocytes in mice, studies in young rats have indicated a transient increase in femoral metaphyseal osteocyte apoptosis within the first two weeks of treatment. ismni.org In vitro, using the MLO-Y4 osteocytic cell line, PTH-(1-34) prevents apoptosis induced by dexamethasone. ismni.org Furthermore, PTH-(1-34) can sensitize osteocytes to mechanical stimuli. physiology.orgphysiology.org In rats, a single injection of PTH-(1-34) prior to mechanical loading of vertebrae augmented the osteogenic response, an effect that was absent in thyroparathyroidectomized rats unless PTH was administered. physiology.orgphysiology.org This synergistic effect was associated with increased c-fos expression in osteocytes, suggesting that PTH supports mechanically induced bone formation by enhancing the responsiveness of osteocytes. physiology.orgphysiology.org

Chondrocyte Regulation

PTH-(1-34) has demonstrated significant regulatory effects on chondrocytes, particularly in the context of articular cartilage and osteoarthritis (OA). Studies in rat models of OA have shown that PTH-(1-34) can inhibit the progression of the disease. nih.govphysiology.orgh1.co In a papain-induced OA model in rats, treatment with PTH-(1-34) reversed the pathological changes, including the decrease in glycosaminoglycan (GAG) and type II collagen, and the increase in type X collagen and chondrocyte apoptosis. nih.gov

The mechanism for this protective effect appears to be the inhibition of terminal differentiation of articular chondrocytes. nih.gov In vitro studies with human articular chondrocytes have shown that PTH-(1-34) can reverse the changes associated with terminal differentiation, such as the upregulation of type X collagen and alkaline phosphatase, and the downregulation of aggrecan and type II collagen. nih.gov In a rat model of OA induced by anterior cruciate ligament transection, intra-articular PTH-(1-34) treatment ameliorated chondrocyte apoptosis by regulating the expression of autophagy-related proteins. physiology.orgh1.conih.gov Specifically, it reduced the levels of mechanistic target of rapamycin (B549165) (mTOR) and p62, while enhancing the expression of microtubule-associated protein-1 light chain 3 (LC3) and beclin-1, suggesting that increasing autophagy is a key mechanism in its chondroprotective effects. physiology.orgh1.conih.gov

Modulation of Chondrocyte Proliferation and Matrix Synthesis

In rat models of osteoarthritis, Parathyroid Hormone (1-34) [PTH-(1-34)] has demonstrated significant effects on chondrocyte activity, promoting cartilage preservation and regeneration. physiology.orgnih.gov In vitro studies have concluded that PTH-(1-34) is important for chondrocytes by increasing their proliferation and the synthesis of the extracellular matrix. nih.govresearchgate.net

Research on rats with osteoarthritis induced by anterior cruciate ligament transection (ACLT) showed that treatment with PTH-(1-34) preserved crucial components of the cartilage matrix. physiology.orgh1.co Specifically, treated groups maintained levels of glycosaminoglycan and collagen type II, which are essential for the structural and functional integrity of articular cartilage. physiology.orgh1.co This suggests that PTH-(1-34) counteracts the degenerative processes seen in osteoarthritis by stimulating the anabolic activities of chondrocytes. physiology.orgnih.gov The therapeutic potential of PTH-(1-34) is linked to its ability to stimulate chondrocyte proliferation and enhance cartilage regeneration. researchgate.net

Table 1: Effects of PTH-(1-34) on Chondrocyte Proliferation and Matrix Components in Rat Models

Parameter Observation in PTH-(1-34) Treated Rats Source
Chondrocyte Proliferation Increased nih.govresearchgate.net
Matrix Synthesis Increased nih.govresearchgate.net
Glycosaminoglycan (GAG) Preserved levels in OA models physiology.org
Collagen Type II Preserved levels in OA models physiology.org

Inhibition of Chondrocyte Apoptosis and Hypertrophy

PTH-(1-34) exerts a protective role on chondrocytes by inhibiting both apoptosis (programmed cell death) and hypertrophic differentiation, which are hallmarks of osteoarthritis progression. nih.govresearchgate.net In rat models of ACLT-induced osteoarthritis, chondrocyte apoptosis was significantly increased in the untreated group, a trend that was effectively reversed by PTH-(1-34) treatment. physiology.org

The compound also inhibits the terminal differentiation of chondrocytes. physiology.org This is evidenced by the reduction of hypertrophic markers such as collagen type X and Indian hedgehog in treated rats. physiology.orgh1.co By preventing chondrocytes from progressing to a hypertrophic state, PTH-(1-34) helps maintain a healthy chondrocyte population capable of sustaining the cartilage matrix. nih.govspandidos-publications.com Studies using chick embryo chondrocytes, which serve as a comparative model, also show that PTH/PTHrP can repress type X collagen synthesis and block apoptosis. nih.gov This anti-apoptotic and anti-hypertrophic activity is a key mechanism by which PTH-(1-34) slows the progression of cartilage degeneration. physiology.orgresearchgate.net

Regulation of Autophagy in Chondrocytes

Autophagy, a cellular process for degrading and recycling cellular components, is a protective mechanism in normal cartilage, and its dysregulation is linked to chondrocyte death and osteoarthritis. physiology.orgnih.gov PTH-(1-34) has been shown to ameliorate osteoarthritis in rats by modulating this process. physiology.orgnih.gov

In rats with experimentally induced osteoarthritis, PTH-(1-34) treatment was found to increase chondrocyte autophagy. physiology.org The mechanism involves the regulation of key autophagy-related proteins. Specifically, PTH-(1-34) reduces the levels of mechanistic target of rapamycin (mTOR) and p62, which are inhibitors of autophagy. physiology.orgnih.gov Concurrently, it enhances the expression of microtubule-associated protein-1 light chain 3 (LC3) and beclin-1, which are essential for the formation of autophagosomes. physiology.orgnih.gov By upregulating autophagy, PTH-(1-34) helps clear damaged organelles and macromolecules, thereby reducing cellular stress and ameliorating chondrocyte apoptosis. physiology.orgnih.gov

Table 2: Modulation of Autophagy-Related Proteins by PTH-(1-34) in Rat Chondrocytes

Protein Effect of PTH-(1-34) Function in Autophagy Source
mTOR Reduced Expression Inhibition physiology.orgnih.gov
p62 Reduced Expression Inhibition physiology.orgnih.gov
LC3 Enhanced Expression Promotion physiology.orgnih.gov
Beclin-1 Enhanced Expression Promotion physiology.orgnih.gov

Gene Expression Profiles in Rat Bone Cells

Regulation of RANKL and OPG mRNA Expression

PTH-(1-34) plays a critical role in bone remodeling by differentially regulating the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) in osteoblastic cells. nih.govoup.com The balance between these two molecules is a key determinant of osteoclast formation and activity.

Studies in rats have shown that continuous infusion of PTH elevates the mRNA expression of RANKL while suppressing that of OPG. jst.go.jp For instance, a continuous infusion led to a 5.3-fold increase in RANKL mRNA at 4 hours and a 0.4-fold suppression of OPG mRNA at 2 hours, resulting in a significant 12.6-fold elevation in the RANKL/OPG ratio. jst.go.jp This shift promotes osteoclastogenesis. nih.gov In contrast, intermittent administration, which is associated with anabolic effects, also transiently elevates RANKL expression (3.8-fold at 0.5 hours). jst.go.jp PTH inhibits OPG gene expression at various stages of osteoblast differentiation. nih.gov This dual regulation provides a molecular basis for the hormone's effects on bone resorption. oup.com

Activation of Immediate Early Response Genes (e.g., c-fos, c-jun, c-myc)

The anabolic effects of PTH-(1-34) in bone are initiated by the rapid and transient activation of immediate early response genes, including the proto-oncogenes c-fos, c-jun, and c-myc. researchgate.net These genes act as nuclear messengers that translate hormonal signals into changes in cellular function.

In young male Sprague-Dawley rats, a single injection of hPTH-(1-34) induced a strong expression of c-fos and c-jun mRNA in osteoblasts and osteocytes within one hour. nih.gov Continuous infusion of PTH in rats also resulted in a dramatic elevation of c-fos mRNA, showing a 40-fold increase at 1 hour. jst.go.jp Similarly, studies in rat osteoblastic cell lines (UMR 106-01) demonstrated that PTH treatment causes a dramatic, dose-dependent increase in c-fos and c-jun mRNA abundance, with a maximal response occurring around 30 minutes post-treatment. scispace.com While c-myc is also expressed in osteoblasts, the regulation by PTH is less pronounced compared to c-fos and c-jun. researchgate.netnih.gov This rapid gene activation is a primary event that precedes downstream changes in osteoblast differentiation and function. researchgate.netscispace.com

Table 3: PTH-(1-34) Induced Expression of Immediate Early Genes in Rat Bone Cells

Gene Peak Expression Time Fold Increase Cell Type/Model Source
c-fos 0.5 - 1 hour ~13.5-fold (s.c.), 40-fold (infusion) Rat Femur jst.go.jp
c-fos 1 hour Strongly expressed Rat Osteoblasts/Osteocytes nih.gov
c-jun 1 hour Strongly expressed Rat Osteoblasts/Osteocytes nih.gov
c-myc 1 hour Marginal increase Rat Osteoblasts/Osteocytes nih.gov

Influence on Genes Associated with Skeletal Development (e.g., Wnt4, EphrinB2, SOST)

Parathyroid hormone (PTH)-(1-34) exerts significant influence over the expression of genes crucial for skeletal development in rat models. Continuous infusion of PTH-(1-34) has been shown to elevate the mRNA expression of bone formation-related genes such as Wnt4 and EphrinB2. jst.go.jp In one study, a continuous infusion of 1 µg/kg/h stimulated the expression of Wnt4 by 23-fold at 2 hours and EphrinB2 by 25-fold at 1 hour. jst.go.jp Conversely, the expression of SOST, a negative regulator of bone formation, was suppressed by PTH-(1-34) infusion. jst.go.jp

Intermittent administration of PTH-(1-34), a regimen known to stimulate bone formation, also modulates these genes, though with different kinetics. nih.gov A single subcutaneous injection transiently increased the expression of Wnt4 and EphrinB2, with levels returning to baseline within 2-4 hours. jst.go.jp Specifically, Wnt4 expression was elevated 4.8-fold at 1 hour, and EphrinB2 expression increased 18.6-fold at 1 hour post-injection. jst.go.jp

Studies in osteopenic, estrogen-deprived rats demonstrated that long-term intermittent PTH-(1-34) administration led to decreased SOST mRNA levels, which correlated with increases in bone mineral density. researchgate.net A single systemic administration of PTH-(1-34) in rats also resulted in a noticeable decrease in SOST expression in femoral cortical bone. researchgate.net This suppression of SOST by PTH is considered a key component of its anabolic effect on bone. nih.gov

Table 1: Effect of PTH-(1-34) on Skeletal Gene Expression in Rats

GeneAdministration MethodFold Change in mRNA ExpressionTime PointReference
Wnt4Continuous Infusion+23 fold2 hours jst.go.jp
Wnt4Subcutaneous Injection+4.8 fold1 hour jst.go.jp
EphrinB2Continuous Infusion+25 fold1 hour jst.go.jp
EphrinB2Subcutaneous Injection+18.6 fold1 hour jst.go.jp
SOSTContinuous Infusion-0.3 fold (Suppression)4 hours jst.go.jp
SOSTSystemic Intermittent Administration (8 weeks)DecreasedPost-treatment researchgate.net

Effects on PTH/PTHrP Receptor Gene Expression Downregulation

PTH-(1-34) has been shown to downregulate the gene expression of its own receptor, the PTH/PTHrP receptor, in rat osteoblast-like cells. This is a form of homologous desensitization. In UMR-106 rat osteosarcoma cells, treatment with rat PTH-(1-34) resulted in a significant inhibition of PTH/PTHrP receptor mRNA expression, with maximal decreases observed at 2 and 6 hours and sustained for up to 24 hours. nih.gov This downregulation is transcriptional, as PTH-(1-34) was found to decrease the activation of PTH/PTHrP receptor gene promoter constructs. nih.gov

Similarly, in primary fetal rat osteoblasts, incubation with bovine PTH-(1-34) for 24 hours caused a dose-dependent decrease in the PTH/PTHrP receptor mRNA level. nih.gov A significant decrease in the receptor mRNA could be observed after 3 hours of incubation. nih.gov This effect appears to be mediated through the cAMP-dependent protein kinase A (PKA) pathway, as agents that increase intracellular cAMP, such as forskolin, also decreased PTH/PTHrP receptor mRNA levels. nih.govnih.gov However, the suppression of the receptor mRNA synthesis by PTH-(1-34) was not affected by the PKA inhibitor H89, suggesting the involvement of a cAMP-dependent, PKA-independent pathway. nih.gov Furthermore, this downregulation does not require new protein synthesis, as it was unaltered by the protein synthesis inhibitor cycloheximide. nih.gov

Regulation of Chemokine Expression (e.g., MCP-1)

PTH-(1-34) is a potent regulator of chemokine expression in rat bone, with Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, being a primary target. Microarray studies have identified MCP-1 as the most highly induced gene in rats following intermittent injection of human PTH-(1-34). nih.govnih.gov The induction of MCP-1 mRNA is both rapid and transient. nih.gov In the femurs of rats treated with PTH-(1-34), maximal MCP-1 mRNA expression was observed 1 hour after injection. nih.gov

This increase in gene expression translates to elevated protein levels. In rats treated with hPTH-(1-34), a significant increase in serum MCP-1 levels was observed 2 hours after injection compared to basal levels. nih.govnih.gov Immunohistochemistry has confirmed increased MCP-1 expression in osteoblasts and osteocytes following PTH treatment. nih.govnih.gov In vitro studies using the rat osteosarcoma cell line UMR 106-01 showed that MCP-1 mRNA levels increased 20-fold approximately 90 minutes after hPTH-(1-34) treatment, with secreted MCP-1 protein levels peaking at 2 hours. nih.gov The expression of MCP-1 by osteoblasts and osteocytes is considered an important mediator for the anabolic effects of PTH on bone. nih.govnih.gov

Table 2: PTH-(1-34) Regulation of MCP-1 in Rats

ParameterIn Vivo / In VitroObservationTime PointReference
MCP-1 mRNA Expression (Femur)In VivoMaximal induction1 hour post-injection nih.gov
Serum MCP-1 LevelsIn VivoSignificant increase2 hours post-injection nih.govnih.gov
MCP-1 mRNA Expression (UMR 106-01 cells)In Vitro~20-fold increase~90 minutes post-treatment nih.gov
Secreted MCP-1 Protein (UMR 106-01 cells)In VitroPeak levels2 hours post-treatment nih.gov

Impact on IGF-I and IGF-binding protein synthesis

PTH-(1-34) modulates the insulin-like growth factor (IGF) system in rat bone, which is believed to contribute to its anabolic effects. Intermittent treatment with human PTH-(1-34) in male rats led to a time-dependent increase in the skeletal concentration of IGF-I in the proximal tail vertebrae. nih.gov This increase in bone matrix-associated IGF-I became apparent after four weeks of treatment. nih.gov Notably, PTH had no effect on circulating IGF-I levels, suggesting that the increase is due to a local effect on bone tissue. nih.gov

In addition to stimulating IGF-I, PTH-(1-34) also regulates the synthesis of IGF-binding proteins (IGFBPs). In cultures of osteoblast-enriched cells from fetal rat calvariae, rat PTH-(1-34) increased the mRNA levels of mac25/IGFBP-related protein-1 (IGFBP-rP1) in a time- and dose-dependent manner. oup.com This effect did not require new protein synthesis. oup.com In contrast, studies on chondrocytes from developing rat embryos showed that PTH-(1-34) treatment led to a reduction in IGFBP-3 mRNA, which was associated with an increase in free IGF-I levels. nih.gov This suggests that part of PTH's mechanism may involve decreasing the levels of inhibitory IGFBPs, thereby increasing the bioavailability of IGF-I to stimulate cartilage and bone cells. nih.gov

Physiological Effects in Rat Models

Skeletal System Remodeling and Formation

PTH-(1-34) is recognized for its potent anabolic effects on bone, influencing both its mass and structural integrity. The mode of administration plays a critical role in determining its ultimate effect on the skeleton.

Anabolic Effects on Trabecular and Cortical Bone

Intermittent administration of PTH-(1-34) has a well-documented anabolic effect on both trabecular and cortical bone in rats. oup.comualberta.caualberta.ca This treatment modality leads to substantial gains in bone mass by stimulating bone formation on various bone surfaces. oup.com Studies in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, have shown that PTH-(1-34) can restore lost trabecular bone to levels comparable to control animals, provided that some trabecular structures remain. oup.com The anabolic action extends to cortical bone, where it increases wall thickness through the stimulation of bone formation on both the endocortical (inner) and periosteal (outer) surfaces. oup.com

Treatment with PTH-(1-34) consistently leads to significant increases in bone mineral density (BMD) and bone mineral content (BMC) in various skeletal sites in rats. nih.govnih.govoup.com In aged female rats, daily administration of bovine PTH-(1-34) for 60 days resulted in a significant increase in whole-body BMC and BMD. nih.gov Lumbar vertebral and total femoral BMD were also significantly increased after just 15 days of treatment and continued to increase over a 60-day period. nih.gov Similarly, in a study with 2-year-old male rats, PTH-(1-34) treatment led to an increase in the dry defatted bone density and ash density of the vertebrae. nih.gov Even weekly administration of human PTH-(1-34) has been shown to be effective, with a low dose leading to significant increases in tibial ash content and density. ualberta.ca

The following table summarizes the effects of PTH-(1-34) on bone mineral density and content from various studies in rat models.

Study ParameterAnimal ModelTreatment DetailsKey Findings
Whole Body BMD & BMC18-month-old female ratsDaily subcutaneous injections of bovine PTH-(1-34) for 60 daysSignificant increase in whole body bone mineral content and density. nih.gov
Lumbar & Femoral BMD18-month-old female ratsDaily subcutaneous injections of bovine PTH-(1-34) for 15 and 60 daysSignificant increase in lumbar vertebral and total femoral BMD at 15 days, with further increases at 60 days. nih.gov
Vertebral Bone Density2-year-old male ratsDaily injections of human PTH-(1-34) for 56 daysIncrease in dry defatted bone density and ash density of the vertebral body. nih.gov
Tibial Ash Content & Density9-month-old ovariectomized ratsWeekly subcutaneous injections of human PTH-(1-34) for 4 weeksSignificant increases in both ash content (2.7%) and ash density (5.8%). ualberta.ca

While PTH-(1-34) effectively increases trabecular thickness and volume, its effect on trabecular connectivity can be dependent on the timing of the intervention. nih.govnih.gov In rats with established osteopenia where significant trabecular connectivity has been lost, PTH-(1-34) treatment may not re-establish this connectivity, although it does increase the thickness of the remaining trabeculae. nih.gov However, other studies suggest that intermittent administration can recover decreased trabecular connectivity, with the degree of restoration being greater when treatment is initiated earlier. nih.gov

The table below details the observed changes in trabecular microarchitecture following PTH-(1-34) treatment in rat models.

Study ParameterAnimal ModelTreatment DetailsKey Findings
Cancellous Bone Volume & Trabecular Thickness2-year-old male ratsDaily injections of human PTH-(1-34) for 56 daysApproximate doubling of cancellous bone volume and trabecular thickness in vertebral bodies. nih.gov
Trabecular Bone Volume & Thickness6-month-old ovariectomized ratsInjections 5 days a week for 28 daysSignificant increase in trabecular bone volume and thickness. nih.gov
Trabecular Connectivity6-month-old ovariectomized ratsInjections 5 days a week for 28 daysDid not re-establish connectivity when therapy started after 50% was lost. nih.gov
Trabecular Connectivity Restoration7-month-old ovariectomized ratsSubcutaneous injections six times a week for 4 weeksDecreased trabecular connectivity was recovered, but delayed treatment blunted the restoration. nih.gov

The anabolic effects of PTH-(1-34) on bone mass and architecture translate into significant improvements in bone strength and biomechanical properties. In 2-year-old male rats, treatment induced a substantial increase in the strength of the vertebral body, with a 66% increase in ultimate load, a 47% increase in ultimate stiffness, and a 98% increase in energy absorption. nih.gov Importantly, the increase in vertebral body strength was evident even after normalizing for the increased bone mass, indicating an improvement in bone quality. nih.gov

Studies on the femur of aged, ovariectomized rats have shown that PTH-(1-34) treatment significantly improves intrinsic properties such as Young's modulus and toughness. oup.com Extensive biomechanical analyses have consistently demonstrated that PTH-(1-34) treatment leads to stronger, stiffer, and tougher femoral necks, vertebrae, and long bone diaphyses in rats. oup.com

The following table provides a summary of the enhancement of bone strength and biomechanical properties observed in rat models treated with PTH-(1-34).

Study ParameterAnimal ModelTreatment DetailsKey Findings
Vertebral Body Strength2-year-old male ratsDaily injections of human PTH-(1-34) for 56 days66% increase in ultimate load, 47% increase in ultimate stiffness, and 98% increase in energy absorption. nih.gov
Femoral Intrinsic Properties9-month-old ovariectomized ratsDosed for 6 monthsSignificant improvement in Young's modulus and toughness of the femur. oup.com
Overall Bone StrengthGeneral rat modelsVarious intermittent treatment regimensFemoral neck, vertebra, and diaphysis of long bones were stronger, stiffer, and tougher. oup.com
Fracture HealingRats with tibial fracturesDaily administration for 20 and 40 daysIncreased ultimate load of healing fractures. nih.gov

Differential Effects of Intermittent Versus Continuous Administration on Bone

The method of PTH-(1-34) administration is a critical determinant of its skeletal effects. Intermittent administration is known to enhance bone mass, whereas continuous infusion can lead to a decrease in bone mineral density by increasing bone resorption. jst.go.jpresearchgate.net This paradoxical effect is due to the dual actions of PTH on bone formation and resorption. jst.go.jp

Studies in rats have shown that while intermittent injections of PTH-(1-34) are anabolic and increase bone mass by increasing trabecular thickness and number, continuous infusion may not produce the same effect. nih.gov In fact, continuous infusion has been shown to be catabolic, leading to decreased trabecular connectivity. bioscientifica.com A daily one-hour infusion of PTH-(1-34) was found to significantly elevate the BMD of the femur, suggesting that a transient increase in plasma PTH levels is crucial for its anabolic function. jst.go.jp In contrast, two- and four-hour infusions did not enhance femoral BMD. jst.go.jp This highlights that the anabolic or catabolic response of bone to PTH-(1-34) is largely determined by the duration that serum concentrations remain elevated. researchgate.net

Impact on Periprosthetic Bone Architecture

In the context of orthopedic implants, PTH-(1-34) has shown promise in preventing periprosthetic osteolysis, which is bone loss around an implant. In a rat model, intermittent administration of PTH-(1-34) was found to prevent the negative effects of titanium particles on implant fixation. plos.orgnih.gov Treatment with PTH-(1-34) significantly increased the bone mineral density of the distal femur, as well as several parameters of trabecular bone architecture including bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) around the implant. plos.org

Scanning electron microscopy revealed higher bone-implant contact, thicker lamellar bone, and a larger trabecular bone area in the PTH-treated group compared to controls. plos.orgnih.gov Furthermore, a higher mineral apposition rate was observed, indicating that intermittent PTH-(1-34) prevents periprosthetic osteolysis by promoting bone formation. plos.org Systemic administration of PTH-(1-34) stimulates bone formation around titanium implants, even at low doses, improving parameters such as the proportion of mineralized tissue, bone filling within the implant threads, and bone-to-implant contact. scielo.br

Renal System Responses

The kidney is a primary target organ for the physiological actions of Parathyroid Hormone (PTH). The N-terminal fragment, PTH-(1-34), has been instrumental in elucidating the specific effects of the hormone on renal function in rat models. These effects are crucial for the regulation of mineral homeostasis.

Regulation of Renal Adenylate Cyclase Activity

In the renal cortex, PTH-(1-34) stimulates the activity of adenylate cyclase, a key enzyme in the signal transduction pathway of the hormone. The rat-specific fragment of PTH-(1-34) has demonstrated a particularly high potency in activating this enzyme in rat renal membranes. Research has quantified the mean potency of synthetic rat PTH-(1-34) to be approximately 24,900 Medical Research Council units/mg in the rat renal adenylate cyclase system. This potency is notably higher—by a factor of 8 to 10—than that of human PTH-(1-34) and 2- to 4-fold greater than that of the bovine equivalent. This enhanced activity is attributed to the specific amino acid sequence of the rat peptide.

Comparative Potency of PTH-(1-34) Analogs on Rat Renal Adenylate Cyclase Activity

PTH-(1-34) AnalogMean Potency (MRC units/mg)Potency Relative to Human PTH-(1-34)Potency Relative to Bovine PTH-(1-34)
Rat24,900~8-10 fold higher~2-4 fold higher
HumanData not specified-Data not specified
BovineData not specifiedData not specified-

Modulation of Renal Phosphate (B84403) Reabsorption via NaPi-IIa Cotransporters

A critical renal function of PTH is the regulation of phosphate homeostasis, which is achieved by modulating the reabsorption of phosphate in the proximal tubules. PTH-(1-34) has been shown to inhibit renal phosphate reabsorption by downregulating the expression of the type IIa sodium-phosphate cotransporter (NaPi-IIa), known as NaPi-2 in rats, in the brush-border membrane of proximal tubule cells. physiology.org This process involves the retrieval of the cotransporters from the membrane, followed by their degradation. nih.gov Studies in rats have demonstrated a significant reduction in the abundance of NaPi-2 protein in the kidney following treatment with human PTH-(1-34). physiology.org Semiquantitative immunoblotting has revealed that in rats with PTH-induced hypercalcemia, the whole kidney expression of NaPi-2 protein was decreased to 16 ± 6% of the levels observed in control rats. physiology.org This downregulation is a key mechanism for the phosphaturic effect of PTH. The signaling pathways involved in this process are complex and involve both protein kinase A (PKA) and protein kinase C (PKC). nih.gov

Effect of PTH-(1-34) on Renal NaPi-2 Protein Expression in Rats

Treatment GroupWhole Kidney NaPi-2 Protein Expression (% of Control)
Control100 ± 7%
PTH-(1-34) Treated16 ± 6%

Influence on Vitamin D Metabolizing Enzymes (e.g., 24-hydroxylase, 1-hydroxylase)

PTH-(1-34) plays a crucial role in the renal metabolism of vitamin D, which is essential for calcium absorption in the intestine. In rat models, human PTH-(1-34) has been shown to exert a dual influence on the key enzymes involved in vitamin D activation and catabolism. nih.gov Specifically, it stimulates the activity of 25-hydroxyvitamin D3-1α-hydroxylase, the enzyme responsible for converting vitamin D to its active form, 1,25-dihydroxyvitamin D3. nih.gov Concurrently, PTH-(1-34) markedly inhibits the activity of 25-hydroxyvitamin D3-24-hydroxylase, an enzyme that catabolizes vitamin D metabolites. nih.gov The effective concentration of human PTH-(1-34) required to inhibit 24-hydroxylase is significantly lower than that needed to stimulate 1-hydroxylase activity. nih.gov This regulation is mediated, at least in part, by a mechanism involving cyclic AMP (cAMP). nih.gov Furthermore, studies have indicated that PTH can downregulate 24-hydroxylase at the post-transcriptional level by reducing the stability of its mRNA. nih.govnih.gov In a cell line model, PTH was found to reduce the half-life of 24-hydroxylase mRNA by 4.2-fold. nih.gov

Effect of PTH on Renal Vitamin D Metabolizing Enzyme mRNA

EnzymeEffect of PTHQuantitative Change
25-hydroxyvitamin D3-24-hydroxylaseDecreased mRNA stability4.2-fold reduction in mRNA half-life

Renal PTH1R mRNA Expression

The physiological effects of PTH-(1-34) in the kidney are mediated by the parathyroid hormone 1 receptor (PTH1R). The expression of this receptor can, in turn, be modulated by PTH itself. In a study involving rats with experimental renal failure, intermittent administration of PTH-(1-34) was found to increase the expression of PTH1R mRNA in the kidney. nih.gov In parathyroidectomized and nephrectomized (PTX/NPX) rats, treatment with PTH-(1-34) resulted in significantly higher levels of renal PTH1R mRNA compared to vehicle-treated PTX/NPX animals. nih.gov This suggests a potential feedback mechanism where the hormone can upregulate its own receptor, which may have implications for maintaining renal responsiveness to PTH.

Effect of PTH-(1-34) on Renal PTH1R mRNA Expression in a Rat Model of Renal Failure

Experimental GroupTreatmentRelative Renal PTH1R mRNA Expression
PTX/NPXVehicleSignificantly decreased compared to Sham
PTX/NPXPTH-(1-34)Significantly higher than Vehicle-treated PTX/NPX group

Hepatic Metabolism and Clearance of PTH-(1-34) (rat)

The liver is a significant site for the metabolism and clearance of circulating PTH. Studies utilizing isolated perfused rat liver systems have provided insights into the hepatic handling of PTH-(1-34).

Influence of Calcium Concentration on Hepatic Extraction of Bioactive PTH-(1-34)

The concentration of extracellular calcium has been shown to modulate the hepatic extraction of bioactive PTH-(1-34) in rats. nih.gov In vitro perfusion studies of isolated rat livers have demonstrated that hypocalcemic conditions significantly decrease the hepatic extraction of human PTH-(1-34). nih.gov Conversely, under normocalcemic and hypercalcemic conditions, the hepatic extraction ratio remains relatively stable at lower hormone concentrations. nih.gov Kinetic analyses have further elucidated these effects, revealing a Vmax of 1.971 ± 0.18 pmol·min⁻¹·g liver⁻¹ and a Km of 1.410 ± 0.39 pmol/ml under normocalcemic conditions. nih.gov While kinetics were similar in hypercalcemic states, they appeared to be altered by hypocalcemia. nih.gov

Influence of Calcium Concentration on the Hepatic Extraction of Human PTH-(1-34) in Rats

Calcium ConditionCalcium Concentration (mmol/l)Hepatic Extraction Ratio
Hypocalcemia0.78 ± 0.010.219 ± 0.014
Normocalcemia~1.20.357 ± 0.011
Hypercalcemia1.62 ± 0.010.335 ± 0.014

Kinetic Parameters of Hepatic Extraction of Human PTH-(1-34) in Rats under Normocalcemic Conditions

Kinetic ParameterValue
Vmax1.971 ± 0.18 pmol·min⁻¹·g liver⁻¹
Km1.410 ± 0.39 pmol/ml

Cardiovascular System Impact

Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Cardiomyocytes

Research has demonstrated that rat parathyroid hormone 1-34 (PTH-(1-34)) can induce cardiac hypertrophy in neonatal rat ventricular cardiomyocytes. nih.gov Studies aiming to characterize the role of the mitogen-activated protein kinase (MAPK) kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway have shown that PTH-(1-34) signals through this pathway to induce hypertrophy in these heart muscle cells. nih.gov

In experimental settings, treatment of neonatal rat ventricular cardiomyocytes with PTH-(1-34) led to a notable increase in cell diameter, protein synthesis, and the expression of atrial natriuretic peptide (ANP) mRNA, all of which are markers of cardiac hypertrophy. nih.gov Concurrent with these hypertrophic changes, there was an observed increase in the levels of phosphorylated ERK1/2, a key component of the MEK/ERK pathway. nih.gov The hypertrophic effects induced by PTH-(1-34) were significantly attenuated when the cells were also treated with a selective inhibitor of MEK1, further suggesting the critical role of the MEK/ERK signaling pathway in this process. nih.gov

These findings indicate a direct hypertrophic effect of PTH-(1-34) on cardiomyocytes, which is mediated through the activation of protein kinase C. oup.com The functional domain of PTH-(1-34) responsible for this action appears to be located between amino acids 28-34. oup.com

Experimental FindingObservation with PTH-(1-34) TreatmentReference
Cell DiameterIncreased nih.gov
Protein SynthesisIncreased nih.gov
ANP mRNA ExpressionIncreased nih.gov
Phosphorylated ERK1/2 LevelsIncreased nih.gov

Diminishment of Vascular Calcification in Renal Failure Models

In rat models of chronic kidney disease (CKD) and experimental renal failure, intermittent administration of PTH-(1-34) has been shown to diminish vascular calcification. nih.gov This protective effect against the calcification of blood vessels is a significant finding, particularly as vascular calcification is a major concern in renal failure. nih.govphysiology.org

Studies involving rats with 5/6 nephrectomy to induce CKD, with or without parathyroidectomy, have demonstrated that while the condition leads to vascular calcification, treatment with PTH-(1-34) can counteract this effect. nih.gov The accumulation of certain PTH fragments in renal failure may contribute to calcific vasculopathy, and the administration of PTH-(1-34) appears to protect against this. nih.govphysiology.org

The mechanism behind this effect is linked to the regulation of the PTH-1 receptor (PTH1R). In experimental renal failure, PTH-(1-34) was found to increase renal PTH1R mRNA expression, which may play a role in its protective vascular effects. nih.gov

ConditionEffect of PTH-(1-34)Reference
Vascular Calcification in Renal FailureDiminished nih.gov
Renal PTH1R mRNA ExpressionIncreased nih.gov

Responses in Specific Pathological Rat Models

Osteoporosis Models (Ovariectomized, Orchidectomized, Senile Rats)

PTH-(1-34) has demonstrated significant anabolic effects on bone in various rat models of osteoporosis, including those induced by ovariectomy (OVX), orchidectomy (ORCHX), and in aged rats. nih.govnih.govnih.gov

In ovariectomized rats, a common model for postmenopausal osteoporosis, intermittent administration of PTH-(1-34) prevents bone loss and augments both cancellous and cortical bone formation. nih.govoup.com Ovariectomy typically leads to a significant decrease in cancellous bone, which PTH-(1-34) treatment can reverse to levels exceeding those of control animals. nih.gov This is associated with an increase in osteoblasts and a decrease in trabecular osteoclasts, suggesting an uncoupling of bone formation and resorption in favor of formation. nih.gov Even in aged ovariectomized rats with established osteopenia, PTH-(1-34) has been shown to restore lost trabecular bone. nih.govoup.com

Similarly, in orchidectomized rats, which model male osteoporosis due to androgen deficiency, PTH-(1-34) has been found to increase bone mass. nih.govoup.com Orchidectomy leads to osteopenia, and treatment with PTH-(1-34) significantly increases total bone calcium and dry weight. nih.gov These findings suggest that the anabolic response of bone to PTH-(1-34) is not dependent on the presence of gonadal hormones. nih.gov

In senile or aged rat models of osteoporosis, intermittent PTH-(1-34) administration also stimulates bone formation. nih.gov In aged ovariectomized rats, PTH treatment increased bone mineral content and bone volume. nih.gov

Osteoporosis ModelKey Effects of PTH-(1-34)References
Ovariectomized (OVX) RatsPrevents bone loss, augments cancellous and cortical bone formation, increases osteoblast numbers, decreases osteoclast numbers. nih.govnih.govoup.com
Orchidectomized (ORCHX) RatsIncreases bone mass, increases total bone calcium and dry weight. nih.govoup.comtandfonline.com
Senile/Aged RatsStimulates bone formation, increases bone mineral content and bone volume. nih.gov

Osteoarthritis Models (Papain-induced, ACLT+MMx)

PTH-(1-34) has shown therapeutic potential in rat models of osteoarthritis (OA), a degenerative joint disease. physiology.orgnih.gov

In the papain-induced OA model in rats, PTH-(1-34) has been found to alleviate the progression of the disease. physiology.orgphysiology.org It works by inhibiting the terminal differentiation of articular chondrocytes, which in turn suppresses the progression of OA. nih.gov Treatment with PTH-(1-34) in this model helps in suppressing OA-related changes such as the decrease in glycosaminoglycan (GAG) and Collagen Type II, and the increase in Collagen Type X. nih.gov

In the anterior cruciate ligament transection with partial medial meniscectomy (ACLT+MMx) rat model, another common method for inducing OA, PTH-(1-34) has also demonstrated beneficial effects. physiology.orgspandidos-publications.com Treatment with PTH-(1-34) in this model has been shown to improve weight-bearing and treadmill endurance. physiology.orgnih.gov Histologically, it preserves GAG and Collagen Type II, and reduces the Osteoarthritis Research Society International (OARSI) score. physiology.orgnih.gov PTH-(1-34) may also reduce chondrocyte terminal differentiation and apoptosis, potentially through increasing autophagy. physiology.org

Osteoarthritis ModelKey Effects of PTH-(1-34)References
Papain-inducedAlleviates OA progression, suppresses changes in GAG, Collagen Type II, and Collagen Type X. physiology.orgnih.govphysiology.org
ACLT+MMxImproves weight-bearing and treadmill endurance, preserves GAG and Collagen Type II, reduces OARSI score, reduces chondrocyte apoptosis. physiology.orgspandidos-publications.comnih.gov

Renal Failure Models

In rat models of renal failure, PTH-(1-34) has been observed to have multifaceted effects, particularly concerning bone health and mineral metabolism. nih.gov Chronic kidney disease often leads to secondary hyperparathyroidism and skeletal resistance to PTH. nih.gov

Studies in rats with surgically induced renal failure have shown that both uremia and dietary phosphorus have significant effects on skeletal resistance to PTH. nih.gov The calcemic response to PTH is diminished in animals with impaired kidney function. physiology.org

Despite this, the administration of PTH-(1-34) in these models has shown beneficial effects on bone. It protects against bone demineralization that can occur in the context of renal failure. nih.gov In rats with experimental chronic kidney disease, with or without parathyroidectomy, PTH-(1-34) treatment led to a significant increase in fractional bone volume, trabecular number, thickness, and volumetric bone density. nih.gov This suggests a potent anabolic effect on bone even in the uremic state. nih.gov

Furthermore, as mentioned previously, PTH-(1-34) also has a protective role against vascular calcification in these models. nih.gov

ParameterEffect of PTH-(1-34) in Renal Failure ModelsReference
Fractional Bone VolumeIncreased nih.gov
Trabecular NumberIncreased nih.gov
Trabecular ThicknessIncreased nih.gov
Volumetric Bone DensityIncreased nih.gov
Vascular CalcificationDiminished nih.gov

Hyperparathyroidism Models

The N-terminal fragment of parathyroid hormone, PTH-(1-34), has been instrumental in developing rat models that simulate primary hyperparathyroidism in humans. physiology.orgjohnshopkins.edu These models allow for the detailed study of the sustained physiological and pathological consequences of elevated PTH levels on various organ systems, particularly bone and kidney. physiology.org By administering PTH-(1-34) continuously, researchers can replicate the chronic hyperparathyroid state and investigate its complex effects.

An established experimental model involves the continuous infusion of bovine synthetic PTH-(1-34) into thyroparathyroidectomized (TPTX) or parathyroidectomized (PTX) rats for a period of several days. physiology.orgjohnshopkins.edu This approach permits the maintenance of sustained plasma levels of the hormone at basal or pathologically elevated concentrations. physiology.orgjohnshopkins.edu Studies utilizing this model have demonstrated a clear relationship between the level of PTH-(1-34) infusion and the manifestation of key features associated with hyperparathyroidism.

At higher infusion rates, rats exhibit significant biochemical and histological changes that are characteristic of primary hyperparathyroidism. physiology.orgjohnshopkins.edu These changes include notable alterations in mineral ion homeostasis and vitamin D metabolism. Specifically, these animals develop hypercalcemia and hypophosphatemia. physiology.orgjohnshopkins.edu Concurrently, there is a marked increase in plasma levels of 1,25-dihydroxyvitamin D, which can reach approximately threefold that of control values. physiology.orgjohnshopkins.edu Renal function is also affected, as evidenced by a reduction in the theoretical renal threshold for phosphate. physiology.orgjohnshopkins.edu Pathological findings in these models include the development of nephrocalcinosis and changes in bone histology consistent with those observed in human patients with primary hyperparathyroidism. physiology.orgjohnshopkins.edu

Interestingly, lower infusion rates of PTH-(1-34) can induce more subtle changes. While plasma calcium and phosphate levels may remain within the normal range, the plasma concentration of 1,25-dihydroxyvitamin D is still significantly increased. physiology.orgjohnshopkins.edu This suggests that the stimulation of 1α-hydroxylase activity, the enzyme responsible for the production of 1,25-dihydroxyvitamin D, is a highly sensitive indicator of increased PTH levels. physiology.orgjohnshopkins.edu

The table below summarizes the key biochemical findings in a rat model of hyperparathyroidism induced by continuous infusion of bovine PTH-(1-34).

ParameterControl (Basal PTH)Moderate PTH InfusionHigh PTH Infusion
Plasma Calcium NormalNormalIncreased (Hypercalcemia)
Plasma Phosphate NormalNormalDecreased (Hypophosphatemia)
Plasma 1,25-dihydroxyvitamin D NormalIncreased~3x Control Value
Renal Phosphate Threshold NormalNormalReduced

This table presents a summary of findings from studies on experimental hyperparathyroidism models in rats. physiology.orgjohnshopkins.edu

Further studies in models of chronic kidney disease (CKD), which often leads to secondary hyperparathyroidism, have also utilized PTH-(1-34) to dissect its effects. In parathyroidectomized rats with experimentally induced renal failure, intermittent administration of PTH-(1-34) was found to increase fractional bone volume. nih.gov This anabolic effect was observed alongside an increase in the calcium-phosphate product in nephrectomized rats. nih.gov

Continuous infusion of PTH-(1-34) in rats has also been shown to induce peritrabecular marrow fibrosis, a hallmark of severe parathyroid bone disease, also known as osteitis fibrosa. oup.com Time-course studies established that severe fibrosis can be present within seven days of initiating a continuous subcutaneous infusion of the hormone fragment. oup.com This rapid development of fibrosis underscores the potent effect of sustained high levels of PTH on bone marrow stromal cells, implicating preosteoblasts as the cells responsible for this pathological change. oup.com

The table below details some of the effects of PTH-(1-34) on bone parameters in different rat models.

ModelPTH-(1-34) AdministrationKey Bone-Related Findings
Primary Hyperparathyroidism Continuous InfusionHistological changes typical of hyperparathyroid bone disease. physiology.orgjohnshopkins.edu
CKD without Parathyroid Gland Intermittent InjectionIncreased fractional bone volume, trabecular number, and thickness. nih.gov
Normal Rat Continuous InfusionDevelopment of severe peritrabecular marrow fibrosis. oup.com

This table summarizes bone-related findings from various rat models utilizing PTH-(1-34). physiology.orgjohnshopkins.edunih.govoup.com

These rat models, which leverage the administration of PTH-(1-34) to mimic hyperparathyroid states, are invaluable for evaluating the chronic consequences of elevated PTH on skeletal, renal, and epithelial function. physiology.orgjohnshopkins.edu

Research Methodologies and Experimental Models in Rat Studies

In Vitro Systems

In vitro systems provide a controlled environment to investigate the direct cellular and molecular mechanisms of PTH-(1-34) action on specific rat cell types and tissues, independent of systemic physiological influences.

Rat osteoblastic cell lines are instrumental in dissecting the signaling pathways activated by PTH-(1-34).

ROS 17/2.8: This cell line has been used to characterize PTH receptors. Studies have shown that PTH-(1-34) binds to a single class of high-affinity receptors on these cells. nih.govresearchgate.net This binding is specific to PTH agonists and antagonists. nih.gov The interaction of PTH-(1-34) with its receptor on ROS 17/2.8 cells stimulates adenylate cyclase. jci.org Dexamethasone (B1670325) has been observed to enhance the stimulatory effect of PTH-(1-34) on adenylate cyclase in these cells. jci.org Furthermore, research has demonstrated that both human humoral hypercalcemia factor (1-34) and PTH-(1-34) produce identical postreceptor effects in ROS 17/2.8 cells, including the inhibition of cell growth and reduction of alkaline phosphatase activity and mRNA levels. jci.org

UMR-106: The UMR-106 cell line, another model for the osteoblast phenotype, has been used to study PTH receptor binding and signaling. nih.govoup.com Research has demonstrated that 125I-labeled rat PTH-(1-34) binds to specific, saturable receptors on UMR-106 cells in a time- and temperature-dependent manner. nih.govoup.com These receptors are coupled to guanyl nucleotide-binding proteins. nih.gov While PTH-(1-34) is a potent stimulator of adenylate cyclase in these cells, evidence suggests the presence of receptors that are not linked to this system. nih.gov Studies have also shown that PTH-(1-34) can induce a rapid, transient increase in cytosolic free calcium in UMR 106-01 cells. portlandpress.com Additionally, PTH-(1-34) treatment of UMR 106-01 cells has been found to inhibit the upstream kinases SEK1 and MEKK1. researchgate.net It also stimulates phosphatidylcholine hydrolysis in this cell line. oup.com

Summary of PTH-(1-34) Effects on Rat Osteoblastic Cell Lines

Cell LineKey FindingsPrimary Signaling Pathways Investigated
ROS 17/2.8Binds to a single class of high-affinity receptors; stimulates adenylate cyclase; effects are enhanced by dexamethasone. nih.govjci.orgAdenylate Cyclase
UMR-106Receptors are coupled to G-proteins; stimulates adenylate cyclase and increases cytosolic calcium; inhibits SEK1 and MEKK1 kinases; stimulates phosphatidylcholine hydrolysis. nih.govportlandpress.comresearchgate.netoup.comAdenylate Cyclase, Calcium Signaling, Kinase Cascades

Primary cell cultures from rats offer a model that more closely resembles the in vivo state of cells.

Primary Rat Osteoblasts: Studies using primary osteoblastic cells isolated from newborn rat calvaria have shown that the effects of PTH-(1-34) on osteoblast differentiation are dependent on the duration of exposure. Intermittent exposure for 6 hours can stimulate osteoblast differentiation, while both shorter (1 hour) intermittent exposure and continuous exposure can be inhibitory. researchgate.net In preconfluent cultures, PTH-(1-34) has been observed to reduce cell number and inhibit cell proliferation. physiology.org It has also been shown to suppress appositional bone formation by cultured rat cranial osteoblasts. nih.gov Furthermore, PTH-(1-34) can enhance the transcript and polypeptide levels of insulin-like growth factor I (IGF-I) in osteoblast-enriched cultures from fetal rat parietal bones. oup.com

Primary Rat Chondrocytes: The mitogenic effect of PTH on chondrocytes has been investigated in vitro, providing a basis for understanding its role in longitudinal bone growth. nih.gov

Organ culture systems maintain the three-dimensional structure of tissues, allowing for the study of PTH-(1-34) in a more physiologically relevant context.

Fetal Rat Long Bones: In organ cultures of fetal rat long bones, PTH-(1-34) has been shown to cause increases in bone resorption. jci.org These cultures have also been used to demonstrate that PTH-(1-34) can stimulate the release of parathyroid hormone-like peptides. ulb.ac.be

Rat Calvariae: Cultures of half-calvariae from fetal rats have been used to compare the effects of PTH-(1-34) and PTH-related peptide (PTHrP). Both peptides were found to decrease the incorporation of [3H]proline into collagenase-digestible protein and increase cAMP production. nih.gov In cultured calvariae from neonatal transgenic mice, PTH-(1-34) has been shown to repress α1(I) collagen promoter activity. oup.com

Isolated Proximal Tubules: Studies on freshly prepared renal proximal tubular cells from rats have demonstrated that PTH-(1-34) produces a dose-dependent rise in cytosolic Ca2+ concentration. nih.gov In isolated perfused proximal tubules, PTH-(1-34) was found to be effective in downregulating the NaPi-IIa cotransporter when added to either the apical or basolateral perfusate. physiology.orgnih.govresearchgate.net

The isolated rat liver perfusion system is a valuable tool for studying the hepatic metabolism and extraction of PTH-(1-34). Research using this system has shown that the hepatic extraction of bioactive human PTH-(1-34) is influenced by Ca2+ concentration, with hypocalcemia significantly decreasing the hepatic extraction ratio. nih.gov This model has also been used in combination with perfused rat kidneys to study the combined clearance of PTH, demonstrating that the liver is primarily responsible for the differential clearance of PTH fragments. nih.gov

In Vivo Rat Models

In vivo rat models are essential for understanding the systemic effects of PTH-(1-34) on bone mass, architecture, and strength, as well as its influence on fracture healing and longitudinal bone growth.

Various strains of intact rats have been used to model different physiological and pathological states.

Sprague-Dawley: This strain has been widely used to study the effects of PTH-(1-34) on bone. In ovariectomized Sprague-Dawley rats, a model for postmenopausal osteoporosis, intermittent administration of human PTH-(1-34) prevents bone loss and augments both cancellous and cortical bone formation. nih.govoup.combohrium.com Studies on fracture healing in this strain have shown that intermittent PTH-(1-34) treatment can enhance chondrogenesis (soft callus formation) and osteogenesis (hard callus formation). researchgate.net In models of distraction osteogenesis, intermittent PTH-(1-34) has been found to enhance the mechanical strength and density of new bone. researchgate.net

Wistar: Wistar rats have been used to investigate the anabolic effects of PTH-(1-34) on vertebral bone. Studies have shown a dose-dependent increase in vertebral bone volume, density, and biomechanical competence with human PTH-(1-34) administration. nih.gov This model has also been used to study the effects of PTH-(1-34) on the repair of calvarial defects, where intermittent treatment was shown to improve the repairing process. nih.gov

Fischer 344: Long-term studies in Fischer 344 rats have been conducted to assess the effects of near-lifetime treatment with PTH-(1-34). These studies have revealed substantial increases in bone mass, with new bone formation leading to a decrease in marrow space and altered bone architecture. researchgate.netoup.com

Key Findings from In Vivo Rat Models Treated with PTH-(1-34)

Rat StrainExperimental ModelObserved Effects of PTH-(1-34)
Sprague-DawleyOvariectomy (Osteoporosis Model)Prevents bone loss; augments cancellous and cortical bone formation. nih.govoup.combohrium.com
Sprague-DawleyFemoral FractureEnhances chondrogenesis and osteogenesis during healing. researchgate.net
WistarIntactDose-dependent increase in vertebral bone volume, density, and strength. nih.gov
WistarCalvarial DefectImproves bone repair process. nih.gov
Fischer 344Long-term TreatmentSubstantial increases in bone mass and altered bone architecture. researchgate.netoup.com

Ovariectomized (OVX) Rat Models of Osteopenia/Osteoporosis

The ovariectomized (OVX) rat is a widely accepted and extensively used model for postmenopausal osteoporosis. tandfonline.com Ovariectomy, the surgical removal of the ovaries, induces estrogen deficiency, leading to a significant decrease in bone mineral density (BMD) and deterioration of bone microarchitecture, mimicking the skeletal changes observed in postmenopausal women.

In cortical bone, PTH-(1-34) promotes both endosteal and periosteal bone formation, resulting in increased cortical thickness and an improved moment of inertia, which contributes to enhanced bone strength. nih.gov Biomechanical testing of bones from PTH-(1-34)-treated OVX rats has confirmed significant improvements in bone strength and toughness. nih.gov

ParameterObservation in OVX Rats Treated with PTH-(1-34)Reference
Bone Mineral Density (BMD) Significant increases in the lumbar vertebrae and femur. oup.com
Trabecular Bone Volume (BV/TV) Increased in the proximal tibia. oup.com
Trabecular Connectivity Recovery of decreased connectivity, though delayed treatment may blunt the effect. nih.gov
Mechanical Strength Increased ultimate load, stiffness, and energy absorption of the femur. nih.gov
Bone Formation Markers Increased serum osteocalcin (B1147995) levels. nih.gov

Orchidectomized (ORX) Rat Models

The orchidectomized (ORX) or castrated male rat serves as a model for male osteoporosis induced by androgen deficiency. Similar to ovariectomy in females, orchidectomy leads to a decrease in bone mass and a deterioration of bone microarchitecture.

Studies have demonstrated that the anabolic effect of PTH-(1-34) is not dependent on the presence of gonadal hormones, as it effectively increases bone mass in ORX rats. nih.gov Intermittent administration of PTH-(1-34) to ORX rats has been shown to reverse bone loss and structural impairment. nih.gov In these models, PTH-(1-34) treatment leads to a significant increase in trabecular bone volume, primarily through an increase in trabecular thickness. nih.gov Furthermore, PTH-(1-34) has been observed to induce cortical thickening by stimulating endosteal mineral apposition. nih.gov

Research has also indicated that PTH-(1-34) treatment in ORX rats can lead to an increase in bone formation markers, such as serum osteocalcin, while having a varied effect on bone resorption markers. nih.gov

ParameterObservation in ORX Rats Treated with PTH-(1-34)Reference
Bone Mass Significant increase in total bone calcium and dry weight per 100g of body weight. nih.gov
Trabecular Bone Volume Density Supraphysiologic recovery of bone loss in the distal femoral metaphysis. nih.gov
Trabecular Thickness Vast increase compared to sham-ORX controls. nih.gov
Cortical Thickness Marked thickening of the femoral diaphysis. nih.gov
Bone Formation Rate Twofold increase compared to vehicle-administered ORX rats. nih.gov

Thyroparathyroidectomized (TPTX) and Parathyroidectomized (PTX) Rat Models

Thyroparathyroidectomized (TPTX) and parathyroidectomized (PTX) rat models are crucial for studying the effects of exogenous PTH-(1-34) in the absence of endogenous parathyroid hormone. TPTX involves the removal of both the thyroid and parathyroid glands, while PTX involves the removal of only the parathyroid glands. These models are essential for understanding the direct actions of PTH-(1-34) on bone and mineral metabolism.

In TPTX and PTX rats, continuous infusion of PTH-(1-34) has been used to model primary hyperparathyroidism, resulting in hypercalcemia, hypophosphatemia, and increased levels of 1,25-dihydroxyvitamin D. johnshopkins.edu Conversely, intermittent administration of PTH-(1-34) in these models has been shown to have an anabolic effect on bone. nih.gov Studies have demonstrated that intermittent PTH-(1-34) treatment in PTX rats increases fractional bone volume, trabecular number, and trabecular thickness. nih.gov These findings highlight the importance of the administration regimen in determining the catabolic or anabolic effects of PTH-(1-34).

ParameterObservation in TPTX/PTX Rats Treated with PTH-(1-34)Reference
Plasma Calcium Intermittent administration blunted the reduction of serum calcium in PTX rats. nih.gov
Plasma Phosphate (B84403) Increased in PTX rats treated with PTH-(1-34). nih.gov
Fractional Bone Volume (BV/TV) Significantly increased in PTX rats with intermittent treatment. nih.gov
Trabecular Number (Tb.N) Increased in PTX rats with intermittent treatment. nih.gov
Trabecular Thickness (Tb.Th) Increased in PTX rats with intermittent treatment. nih.gov

Nephrectomized (NPX) Rat Models

The 5/6 nephrectomized (NPX) rat model is a common representation of chronic kidney disease (CKD) and is used to study renal osteodystrophy. In this model, a significant portion of the kidney mass is removed, leading to impaired renal function, disturbances in mineral metabolism, and subsequent bone disease.

In NPX rats, intermittent administration of PTH-(1-34) has been shown to have a protective effect on the skeleton. nih.gov Studies have demonstrated that PTH-(1-34) treatment increases fractional bone volume, trabecular number, and trabecular thickness in NPX rats. nih.gov Furthermore, research suggests that PTH-(1-34) can diminish vascular calcification, a common complication in CKD. nih.gov These findings indicate that intermittent PTH-(1-34) may have a therapeutic role in managing the skeletal complications of chronic renal failure.

ParameterObservation in NPX Rats Treated with PTH-(1-34)Reference
Fractional Bone Volume (BV/TV) Significantly increased with daily injections. nih.gov
Trabecular Number (Tb.N) Increased with daily injections. nih.gov
Trabecular Thickness (Tb.Th) Showed a trend of increase with PTH-(1-34) treatment. nih.gov
Vascular Calcification Diminished with PTH-(1-34) treatment. nih.gov
Bone PTH1R mRNA Expression Significantly increased in response to PTH-(1-34). nih.gov

Osteoarthritis Induction Models (e.g., Papain-induced, ACLT+MMx)

Animal models of osteoarthritis (OA) are used to investigate the pathogenesis of the disease and to evaluate potential therapeutic interventions. Common methods for inducing OA in rats include intra-articular injection of papain, which degrades cartilage proteoglycans, and surgical induction through anterior cruciate ligament transection (ACLT) with or without partial medial meniscectomy (MMx).

Recent studies have explored the effects of PTH-(1-34) in these OA models. In a papain-induced OA model, sustained release of PTH-(1-34) was found to suppress the progression of osteoarthritis. nih.gov In ACLT-induced OA models, intra-articular PTH-(1-34) treatment has been shown to alleviate the progression of the disease. physiology.org The treatment was observed to preserve glycosaminoglycan and collagen type II in the cartilage, reduce the OARSI score (a measure of OA severity), and decrease chondrocyte apoptosis. nih.govphysiology.org These findings suggest that PTH-(1-34) may have a chondroprotective effect and could be a potential therapeutic agent for osteoarthritis.

ModelKey Findings with PTH-(1-34) TreatmentReference
Papain-induced OA Suppressed OA changes (decreasing GAG and Col II, increasing Col X). nih.gov
ACLT-induced OA Improved weight-bearing and treadmill endurance, preserved GAG and collagen type II, and reduced OARSI score. nih.govphysiology.org
ACLT + MMx-induced OA Reduced Mankin scores (histological score for cartilage degeneration). spandidos-publications.com

Aged Rat Models

Aged rats serve as a model for senile osteoporosis, which is characterized by a gradual loss of bone mass and an increased risk of fracture in both sexes. These models are valuable for studying the effects of potential therapies in an aging skeleton.

In aged male rats, intermittent PTH-(1-34) treatment has been shown to increase bone formation on both the periosteal and endosteal surfaces of cortical bone, leading to an increase in cross-sectional area and improved biomechanical properties. nih.gov Studies in aged, ovariectomized female rats have also demonstrated the anabolic effects of PTH-(1-34) on both trabecular and cortical bone, resulting in substantial gains in bone mass, connectivity, and strength. nih.govoup.com These findings indicate that PTH-(1-34) is effective in stimulating bone formation and improving bone quality in the context of age-related bone loss.

ParameterObservation in Aged Rats Treated with PTH-(1-34)Reference
Cortical Bone Formation Increased bone formation rate at both the periosteum and endosteum in aged male rats. nih.gov
Cortical Bone Strength Increased ultimate load, stiffness, and energy absorption in aged male rats. nih.gov
Trabecular Bone Mass Substantial gains in aged, ovariectomized female rats. nih.govoup.com
Bone Connectivity Substantial gains in aged, ovariectomized female rats. nih.govoup.com
Femoral Neck Strength No significant difference observed in aged, ovariectomized rats, suggesting limited utility of this measurement in this model. oup.com

Analytical Techniques

A variety of analytical techniques are employed to assess the effects of PTH-(1-34) in rat models. These methods provide quantitative and qualitative data on bone structure, cellular activity, and biomechanical properties.

Histomorphometry: This microscopic technique involves the quantitative analysis of bone tissue sections. It allows for the measurement of parameters related to bone structure (e.g., bone volume, trabecular number, thickness, and separation) and bone remodeling (e.g., osteoblast and osteoclast surface, mineral apposition rate, and bone formation rate). oup.com

Micro-Computed Tomography (µCT): A non-destructive imaging technique that provides high-resolution, three-dimensional images of bone microarchitecture. nih.gov It is used to quantify trabecular and cortical bone parameters, offering a detailed assessment of bone structure and its response to treatment.

Biomechanical Testing: This involves the application of mechanical forces to bones to determine their strength and resilience. nih.gov Common tests include three-point bending for long bones and compression testing for vertebral bodies, which provide data on parameters such as ultimate load, stiffness, and energy absorption.

Serum and Urine Analysis: The measurement of biochemical markers of bone turnover in serum and urine provides a dynamic assessment of bone metabolism. nih.gov Common markers include serum osteocalcin and alkaline phosphatase for bone formation, and urinary deoxypyridinoline (B1589748) and serum C-telopeptide of type I collagen (CTX) for bone resorption. Analysis of serum calcium and phosphate levels is also crucial for understanding the systemic effects of PTH-(1-34). nih.gov

Receptor Binding Assays (e.g., Competitive Binding Inhibition)

Receptor binding assays are crucial in vitro techniques used to characterize the interaction of PTH-(1-34) with its receptor, the parathyroid hormone 1 receptor (PTH1R), in rat models. These assays typically involve competitive binding inhibition experiments to determine the affinity and specificity of the ligand for its receptor.

In studies utilizing rat osteosarcoma (ROS 17/2.8) cells, which are osteoblastic in nature, the binding of radioiodinated rat PTH-(1-34) has been meticulously examined. nih.gov Competitive binding inhibition experiments using unlabeled rat PTH-(1-34) have suggested the presence of two distinct classes of binding sites on these cells. nih.gov One class is characterized by high affinity and low capacity, while the other exhibits lower affinity but high capacity. nih.gov Similar findings were observed in membranes prepared from these cells. nih.gov The dissociation constants (Kd) provide a quantitative measure of the binding affinity.

The synthetic rat 1-34 peptide's binding to canine renal membrane receptors has also been compared to that of bovine and human 1-34 fragments. nih.gov Interestingly, while the rat fragment showed significantly higher potency in activating adenylate cyclase, its receptor binding affinity was comparable to the bovine and human counterparts. nih.gov Half-maximal inhibition of radioligand binding was observed at similar molar concentrations for all synthetic hormones, indicating that the amino acid differences in the rat sequence primarily affect the cyclase-activating domain rather than the receptor-binding domain. nih.gov

Table 1: PTH-(1-34) (rat) Receptor Binding Characteristics in Osteoblastic Cells

Cell TypeAssay MethodReceptor ClassDissociation Constant (Kd)Reference
Rat Osteosarcoma (ROS 17/2.8) CellsCompetitive Binding InhibitionHigh Affinity40 pM nih.gov
Rat Osteosarcoma (ROS 17/2.8) CellsCompetitive Binding InhibitionLow Affinity2 nM nih.gov
Rat Osteosarcoma (ROS 17/2.8) Cell MembranesCompetitive Binding InhibitionHigh Affinity30 pM nih.gov
Rat Osteosarcoma (ROS 17/2.8) Cell MembranesCompetitive Binding InhibitionLow Affinity6 nM nih.gov
Canine Renal MembranesCompetitive Binding InhibitionNot specified1.7-2.0 x 10-9 M (IC50) nih.gov

This table is interactive. Click on the headers to sort the data.

Gene Expression Analysis (e.g., RT-qPCR, Microarray)

Gene expression analysis provides a molecular-level understanding of the effects of PTH-(1-34) on bone cells in rats. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and microarray analysis are employed to identify and quantify changes in the expression of genes involved in bone formation and resorption.

Studies in rats have shown that PTH-(1-34) regulates a wide array of genes in bone. nih.govresearchgate.net For instance, short-term infusions of PTH-(1-34) in rats have been shown to stimulate the expression of bone formation-related genes, including c-fos, Wnt4, and EphrinB2. jst.go.jp Concurrently, genes associated with bone resorption, such as tnfsf11 (encoding RANKL) and its decoy receptor tnfsf11b (encoding osteoprotegerin, OPG), are also regulated. jst.go.jp

Microarray analyses have been conducted to compare the gene expression profiles in rat bone following intermittent versus continuous administration of PTH-(1-34). nih.govresearchgate.net These studies revealed that PTH-(1-34) differentially regulates a large number of genes (approximately 1,000) depending on the treatment regimen. nih.govresearchgate.net With intermittent treatment, many genes encoding signaling mediators, transcription factors, and cytokines are regulated in a rapid and cyclical manner with each injection. nih.gov In contrast, continuous infusion leads to a sustained regulation of some genes, while others show more complex expression patterns over time. nih.gov This differential gene regulation is thought to underlie the paradoxical anabolic versus catabolic effects of PTH.

Table 3: Selected Genes Regulated by PTH-(1-34) in Rat Bone

GeneFunctionRegulation by Intermittent PTH-(1-34)Experimental ModelReference
c-fosTranscription factor, bone formationUpregulatedIn vivo (rat) jst.go.jp
Wnt4Signaling molecule, bone formationUpregulatedIn vivo (rat) jst.go.jp
EphrinB2Signaling molecule, bone formationUpregulatedIn vivo (rat) jst.go.jp
tnfsf11 (RANKL)OsteoclastogenesisUpregulatedIn vivo (rat) nih.govjst.go.jp
tnfsf11b (OPG)Inhibits osteoclastogenesisUpregulatedIn vivo (rat) nih.govjst.go.jp
OsteocalcinBone matrix proteinUpregulatedIn vitro (rat osteosarcoma cells) nih.gov

This table is interactive. Click on the headers to sort the data.

Histomorphometric Analysis of Bone

Histomorphometry is a quantitative histological technique used to assess the microscopic structure and remodeling of bone. In rat studies, it is a critical tool for evaluating the anabolic effects of PTH-(1-34) on both cortical and cancellous bone.

Numerous studies in various rat models, including ovariectomized rats (a model for postmenopausal osteoporosis), have demonstrated the potent anabolic effects of intermittent PTH-(1-34) administration. oup.comnih.govnih.govoup.com Histomorphometric analysis of the proximal tibial metaphysis in these rats reveals a dramatic increase in osteoblast number and bone formation rate. nih.govoup.com In ovariectomized rats, PTH-(1-34) treatment has been shown to increase cancellous bone volume by over 300%, to a level exceeding that of sham-operated controls. nih.gov This increase is associated with a significant rise in osteoblasts and the tetracycline-labeled area, indicating active bone formation. nih.gov

Table 4: Histomorphometric Effects of PTH-(1-34) in Ovariectomized Rats

ParameterBone Site% Change vs. Ovariectomized ControlReference
Cancellous Bone VolumeProximal Tibia>300% increase nih.gov
Osteoblast NumberProximal Tibia>70% increase nih.gov
Osteoclast NumberTrabecular BoneDecrease nih.gov
Endosteal OsteoclastsTibial DiaphysisDecrease nih.gov
Endosteal Bone FormationTibial DiaphysisIncrease nih.gov
Periosteal Bone FormationTibial DiaphysisIncrease nih.gov

This table is interactive. Click on the headers to sort the data.

Biomechanical Testing of Bone

Biomechanical testing is essential for determining whether the increases in bone mass and architectural changes induced by PTH-(1-34) translate into improved bone strength and quality. Various mechanical tests are performed on bones harvested from rats treated with PTH-(1-34).

Studies have consistently shown that intermittent administration of PTH-(1-34) significantly enhances the mechanical properties of both vertebral and long bones in rats. oup.comnih.govnih.govresearcher.life In aged, ovariectomized rats, PTH-(1-34) treatment has been found to significantly improve the intrinsic properties of the femur, such as Young's modulus and toughness. oup.com Three-point bending analysis of the femoral diaphysis in aged male rats revealed an increase in ultimate load, ultimate stiffness, energy absorption, and ultimate stress following PTH-(1-34) treatment. nih.gov

The positive effects on bone strength are dose-dependent. nih.govresearcher.life In male Wistar rats, a dose-dependent increase in the load values of lumbar vertebrae was demonstrated. nih.gov Importantly, the increase in bone strength remained significant even after normalization for cross-sectional area and bone mass, indicating that the quality of the bone tissue itself is improved. nih.gov These biomechanical gains are a direct consequence of the structural changes observed through histomorphometry, such as increased cortical thickness and improved trabecular architecture. oup.comnih.gov

Table 5: Biomechanical Improvements in Rat Femur with PTH-(1-34) Treatment

Biomechanical ParameterRat Model% ChangeReference
Ultimate LoadAged Male RatsIncrease nih.gov
Ultimate StiffnessAged Male RatsIncrease nih.gov
Energy AbsorptionAged Male RatsIncrease nih.gov
Ultimate StressAged Male RatsIncrease nih.gov
Young's ModulusAged Ovariectomized RatsImprovement oup.com
ToughnessAged Ovariectomized RatsImprovement oup.com

This table is interactive. Click on the headers to sort the data.

Immunohistochemistry and Protein Expression Analysis

Immunohistochemistry and other protein expression analyses are used to visualize and quantify the presence and localization of specific proteins within the bone tissue of rats treated with PTH-(1-34). These techniques provide cellular and subcellular information that complements the structural data from histomorphometry.

While direct immunohistochemical data for PTH-(1-34) in rats is less frequently detailed in the broader literature, the observed cellular changes strongly imply the underlying protein expression dynamics that are typically assessed by these methods. For example, the consistent finding of increased osteoblast numbers following intermittent PTH-(1-34) treatment points to an upregulation of osteoblast-specific proteins. nih.govnih.govoup.com These would include key markers of osteoblast differentiation and function such as Runt-related transcription factor 2 (RUNX2), osteocalcin, and alkaline phosphatase.

Studies on gene expression have shown that PTH-(1-34) can induce the expression of proteins that modulate bone remodeling. nih.govjst.go.jp For example, the regulation of RANKL and OPG protein expression is a critical mechanism by which PTH influences osteoclastogenesis and bone resorption. The increased bone formation is a result of stimulating the proliferation and differentiation of osteoblast progenitors, a process that involves the coordinated expression of numerous proteins that would be targets for immunohistochemical analysis. nih.gov

Future Research Directions in Pth 1 34 Rat Studies

Elucidating Remaining Paradoxical Effects of Intermittent Versus Continuous PTH Administration

The dual nature of PTH-(1-34) on bone—anabolic (bone-forming) with intermittent administration and catabolic (bone-resorbing) with continuous exposure—is a well-documented phenomenon, yet the precise molecular switches governing these opposite outcomes remain to be fully elucidated. frontiersin.orgresearchgate.net It is established that the duration of exposure to the hormone is a primary determinant of its skeletal effect. Current time information in Las Vegas, NV, US.

Intermittent administration, such as a single daily injection, results in a transient increase in PTH-(1-34) levels, which stimulates bone formation. researchgate.netCurrent time information in Las Vegas, NV, US. Conversely, continuous infusion leads to sustained high levels of the hormone, promoting bone resorption. Current time information in Las Vegas, NV, US. Studies in rats have shown that a once-daily injection increases bone mass, whereas continuous infusion can lead to bone loss. frontiersin.orgCurrent time information in Las Vegas, NV, US. The anabolic effect is characterized by an increase in osteoblast activity and number, while the catabolic action is linked to a predominant stimulation of osteoclasts.

Future research must pivot towards identifying the subtle downstream signaling events that diverge based on the temporal pattern of PTH receptor (PTH1R) activation. Key research questions include:

How do osteocytes, the most abundant cells in bone, differentially respond to transient versus sustained PTH1R signaling?

What are the epigenetic modifications in osteoblasts and their progenitors that are uniquely induced by intermittent versus continuous PTH-(1-34) exposure?

How does the local bone microenvironment, including concentrations of other growth factors and cytokines, modulate the cellular response to different PTH-(1-34) administration regimens?

One study demonstrated that a 1-hour daily infusion was optimal for increasing femoral bone mineral density (BMD) in rats by boosting bone formation markers without significantly elevating bone resorption markers. mdpi.com In contrast, a 4-hour infusion stimulated both formation and resorption. mdpi.com This suggests a critical time-dependent threshold that dictates the net outcome on bone mass. The anabolic window appears to be a result of a positive balance where bone formation outpaces resorption. nih.gov

Table 1: Effects of PTH-(1-34) Administration Regimen on Bone in Rats
Administration RegimenPrimary Effect on BoneKey Cellular ResponseSignaling Pathway Implication
Intermittent (e.g., once-daily injection, 1-hour infusion)Anabolic (Bone Formation) researchgate.netCurrent time information in Las Vegas, NV, US.mdpi.comStimulation of osteoblast number and activity. nih.govDownregulation of SOST/sclerostin, promoting Wnt signaling. nih.gov
Continuous (e.g., prolonged infusion, multiple daily injections over several hours)Catabolic (Bone Resorption) frontiersin.orgCurrent time information in Las Vegas, NV, US.Increased osteoclast recruitment and activity. nih.govIncreased RANKL/OPG ratio. nih.gov

Investigating Novel Receptor Interactions and Downstream Pathways

The biological effects of PTH-(1-34) are mediated primarily through the parathyroid hormone 1 receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). Current time information in Las Vegas, NV, US. Upon binding, PTH1R activates at least two well-characterized signaling pathways: the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway. The N-terminal region of PTH-(1-34) is crucial for activating these signaling cascades. frontiersin.org

While the roles of PKA and PKC are established, there is growing interest in exploring signaling pathways beyond these canonical routes. Research suggests that PTH1R may also activate PLC-independent PKC signaling, potentially through a PKA-dependent mechanism. nih.govbjmu.edu.cn Further investigation is needed to understand how these alternative pathways contribute to the diverse cellular effects of PTH-(1-34).

A significant area for future research lies in the concept of biased agonism and receptor conformation. Studies suggest that the PTH1R can exist in different conformational states, such as a G-protein-independent state (R0) and a G-protein-dependent state (RG). researchgate.net It is hypothesized that different ligands may stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. Exploring how PTH-(1-34) interacts with these different PTH1R conformations in rat models could reveal new mechanisms for its dual effects and open avenues for designing more specific therapeutic analogs.

Table 2: Key Signaling Pathways of PTH-(1-34) in Rat Models
PathwayKey MediatorsPrimary Cellular OutcomeArea for Future Investigation
Canonical PKA PathwayAdenylyl Cyclase, cAMP, Protein Kinase A Regulation of gene expression related to bone turnover. bjmu.edu.cnInteraction with other signaling cascades.
Canonical PKC PathwayPhospholipase C, Diacylglycerol, Inositol (B14025) Trisphosphate Modulation of intracellular calcium and cell differentiation. mdpi.comRole in mediating catabolic versus anabolic effects.
Alternative PathwaysPLC-independent PKC activation nih.govbjmu.edu.cnAnti-apoptotic effects, osteoblast differentiation. bjmu.edu.cnCharacterization of PKA-dependent PKC activation.

Exploring Specificity of Cellular Responses Across Different Rat Tissues

While bone and kidney are the classical target organs for PTH-(1-34), its receptor, PTH1R, is expressed in a variety of other tissues, leading to a broad range of physiological effects that are not fully understood. Future research should systematically map and compare the cellular and molecular responses to PTH-(1-34) across different tissues in the rat.

Bone: In bone, PTH-(1-34) acts on cells of the osteoblastic lineage. nih.gov Intermittent administration has an anabolic effect by stimulating immature osteoblastic cells and preventing the apoptosis of mature osteoblasts and osteocytes. researchgate.net Continuous administration, however, favors bone resorption. Recent evidence also points to osteocytes as key targets that, upon PTH stimulation, regulate both bone formation and resorption. researchgate.net

Kidney: In the rat kidney, PTH-(1-34) stimulates calcium reabsorption. nih.gov Studies in thyroparathyroidectomized rats show that infusion of the peptide suppresses urinary calcium excretion. nih.gov The skeletal resistance to PTH in chronic kidney disease models in rats highlights the complex interplay between these two organs. oup.comresearchgate.net

Cardiovascular System: Research in rats has revealed significant cardiovascular effects. PTH-(1-34) induces a potent, dose-dependent hypotensive effect through vasodilation. Current time information in Las Vegas, NV, US. This vasorelaxing effect appears to be mediated by an increase in cyclic AMP and a decrease in calcium uptake in vascular smooth muscle cells. Additionally, direct effects on the heart, including positive chronotropic (heart rate) and inotropic (contractility) effects, have been observed in isolated rat hearts. bjmu.edu.cn The specificity of these responses, particularly how they differ between intermittent and continuous administration, warrants further detailed investigation. frontiersin.org

A comparative transcriptomic and proteomic analysis of these tissues in response to different PTH-(1-34) administration protocols in rats would provide a comprehensive understanding of its tissue-specific actions.

Development of Advanced Delivery Systems for Targeted Research Applications in Rats

To refine the study of PTH-(1-34) in rats and to better mimic potential therapeutic applications, the development of advanced delivery systems is crucial. Standard subcutaneous injections lead to systemic exposure, which may not be ideal for studying localized bone repair or for differentiating direct versus indirect effects of the peptide.

Current research is exploring several innovative platforms for localized and controlled delivery:

Hydrogels: Injectable hydrogels are being developed to deliver PTH-(1-34) directly to sites of bone defects in rats, such as cranial defects. frontiersin.orgbjmu.edu.cn These systems can be designed for controlled, sustained release of the peptide, promoting localized bone regeneration. frontiersin.orgnih.gov Combining PTH-(1-34) with other bioactive molecules, like VEGF mimetic peptides, within a hydrogel scaffold has been shown to synergistically accelerate bone repair in rat models. bjmu.edu.cnacs.org

Nanoparticles: Biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate PTH-(1-34) for controlled release. mdpi.com These nanoparticles can be incorporated into larger scaffolds or formulated for targeted delivery. mdpi.com Thiolated chitosan nanoparticles have been investigated for oral delivery in rats, showing potential for improved bioavailability compared to the bare peptide. nih.gov

Gene-Activated Matrices (GAMs): A novel approach involves the use of a biodegradable matrix carrier, such as collagen, containing a plasmid DNA that encodes for PTH-(1-34). nih.gov When implanted into a bone defect in a rat, local cells take up the plasmid and produce the PTH-(1-34) peptide in a sustained manner over several weeks, promoting robust bone regeneration. researchgate.netnih.gov

These advanced delivery systems will be invaluable research tools to investigate the effects of localized, sustained, or intermittent PTH-(1-34) exposure on specific tissues in rats, helping to dissect its complex biological functions and optimize its anabolic potential.

Q & A

Q. How to control for off-target effects of PTH-(1-34) in cardiovascular or renal studies?

  • Methodological Answer : Use tissue-specific PTH1R KO models or isolate organs via ex vivo perfusion. In cardiovascular studies, measure norepinephrine release in atrial tissues and block PTH1R with (D-Trp¹², Tyr³⁴)-PTH-(7-34). For renal assays, pair clearance studies with immunohistochemistry to localize PTH1R expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.